molecular formula C18H16N2O2S B10806378 VEGFR-2-IN-37

VEGFR-2-IN-37

Cat. No.: B10806378
M. Wt: 324.4 g/mol
InChI Key: STAQHFQLHGDVFW-UHFFFAOYSA-N
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Description

3'-[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-yl)oxy]acetophenone is a critical chemical intermediate of significant importance in medicinal chemistry and preclinical research, primarily recognized for its role in the synthesis of Fostamatinib (R406) source . Fostamatinib is an orally active spleen tyrosine kinase (Syk) inhibitor, and this compound serves as a core building block in its multi-step synthetic pathway. The research value of this intermediate lies in its structural framework, which incorporates the tetrahydrobenzothienopyrimidine moiety linked to an acetophenone group, a configuration essential for conferring high-affinity binding to the Syk kinase ATP-binding pocket. Syk kinase is a pivotal signaling molecule in immunoreceptor pathways, including Fc receptor and B-cell receptor signaling, making it a prominent therapeutic target for investigating a range of immune-mediated disorders source . Consequently, researchers utilize this compound to develop and synthesize novel small molecule inhibitors aimed at conditions such as autoimmune diseases, allergic inflammation, and certain hematological malignancies like lymphoma. Its mechanism of action, as defined by the final active pharmaceutical ingredient it helps to create, involves the potent and selective inhibition of Syk, which disrupts downstream signaling cascades, leading to the suppression of inflammatory cytokine production and B-cell activation. This makes the compound an indispensable tool for chemists and pharmacologists engaged in the discovery and optimization of next-generation anti-inflammatory and anticancer agents targeting Syk-dependent pathways.

Properties

IUPAC Name

1-[3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-11(21)12-5-4-6-13(9-12)22-17-16-14-7-2-3-8-15(14)23-18(16)20-10-19-17/h4-6,9-10H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAQHFQLHGDVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC2=C3C4=C(CCCC4)SC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of VEGFR-2-IN-37

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VEGFR-2-IN-37, also identified as compound 12 in its initial disclosure, is a synthetic small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive overview of the mechanism of action of this compound, consolidating available quantitative data, outlining experimental methodologies for its characterization, and visualizing the pertinent biological pathways. The core activity of this compound lies in its ability to competitively inhibit the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking downstream signaling cascades essential for endothelial cell proliferation, migration, and survival. This inhibitory action translates into a potent anti-angiogenic effect, as demonstrated by its impact on human umbilical vein endothelial cell (HUVEC) proliferation.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the VEGFR-2 tyrosine kinase. The binding of Vascular Endothelial Growth Factor A (VEGF-A) to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways critical for angiogenesis. This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site of the kinase domain, thus preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling molecules. This blockade of the VEGFR-2 signaling pathway ultimately leads to an inhibition of the physiological processes that drive the formation of new blood vessels.

Quantitative Data

The inhibitory potency of this compound has been characterized through in vitro assays. The available data on its activity against VEGFR-2 and its anti-proliferative effect on HUVECs are summarized below.

Target/AssayParameterValueReference
VEGFR-2 KinaseInhibition Rate~56.9% at 200 µM[1]
HUVEC ProliferationActivityPotential Inhibitor[1]

Signaling Pathway

This compound targets the central node of the VEGF signaling pathway. Upon inhibition of VEGFR-2 autophosphorylation, several downstream cascades are disrupted. These include the PLCγ-PKC-MAPK pathway, which is crucial for endothelial cell proliferation, and the PI3K-Akt pathway, which is a key regulator of endothelial cell survival. The diagram below illustrates the canonical VEGFR-2 signaling pathway that is inhibited by this compound.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds P_VEGFR-2 Phosphorylated VEGFR-2 VEGFR-2->P_VEGFR-2 This compound This compound This compound->VEGFR-2 Inhibits ATP ATP ATP->P_VEGFR-2 PLCg PLCγ P_VEGFR-2->PLCg PI3K PI3K P_VEGFR-2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration VEGFR2_Kinase_Assay_Workflow VEGFR-2 Kinase Assay Workflow A Prepare serial dilutions of This compound in assay buffer C Add this compound dilutions to the respective wells A->C B Add VEGFR-2 enzyme and substrate to each well of a 96-well plate B->C D Initiate the kinase reaction by adding ATP C->D E Incubate at room temperature for a defined period (e.g., 30-60 minutes) D->E F Stop the reaction and measure the remaining ATP using a luminescent assay E->F G Calculate the percentage of inhibition and determine the IC50 value F->G HUVEC_Proliferation_Assay_Workflow HUVEC Proliferation Assay Workflow A Seed HUVECs in a 96-well plate and allow them to adhere overnight B Starve the cells in a low-serum medium to synchronize their growth phase A->B C Treat the cells with serial dilutions of This compound in the presence of VEGF-A B->C D Incubate for a specified period (e.g., 48-72 hours) C->D E Add a cell proliferation reagent and incubate as per the manufacturer's instructions D->E F Measure the absorbance or fluorescence to determine cell viability E->F G Calculate the percentage of proliferation inhibition and determine the GI50 value F->G

References

Unveiling VEGFR-2-IN-37: A Technical Primer on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for novel therapeutics targeting angiogenesis, the discovery and synthesis of potent and selective kinase inhibitors remain a cornerstone of oncological research. This technical guide delves into the core aspects of VEGFR-2-IN-37, a notable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of its synthesis, mechanism of action, and biological evaluation.

Core Data Summary

The biological activity of this compound and its related compounds, as detailed in the foundational study by Perspicace et al., is summarized below. These data highlight the structure-activity relationship and the inhibitory potency of this chemical series.

Compound ID (in source)StructureVEGFR-2 IC50 (µM)HUVEC Proliferation IC50 (µM)
This compound (12) Thieno[3,2-d]pyrimidinone derivative56.9 (inhibition % at 200 µM)>100
2f (a related lead compound)Thieno[3,2-d]pyrimidinone derivative~1-10 (estimated from graphical data)~1-10 (estimated from graphical data)

Note: The specific IC50 value for this compound (compound 12) was not explicitly provided in the primary literature; instead, its percentage of inhibition at a high concentration was reported. Compound 2f is presented as a more potent lead compound from the same study for comparative purposes.

The VEGFR-2 Signaling Cascade and Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. The binding of its ligand, VEGF-A, triggers a cascade of downstream signaling events. This compound, as a Type II inhibitor, targets the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its autophosphorylation and the subsequent activation of pro-angiogenic pathways.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 Activates PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Inhibitor This compound Inhibitor->P1 Inhibits

VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols

The synthesis and biological evaluation of this compound involve a multi-step chemical synthesis followed by in vitro assays to determine its efficacy.

General Synthesis of the Thieno[3,2-d]pyrimidinone Core

The synthesis of the thieno[3,2-d]pyrimidinone scaffold, the core structure of this compound, is a key process. The general workflow for this synthesis is outlined below.

Synthesis_Workflow Start Starting Materials: 2-aminothiophene-3-carboxylate derivative Step1 Cyclization with an appropriate reagent (e.g., formamide or orthoester) Start->Step1 Intermediate1 Thieno[3,2-d]pyrimidin-4(3H)-one core Step1->Intermediate1 Step2 Functional group manipulation (e.g., halogenation, Suzuki coupling) Intermediate1->Step2 Intermediate2 Substituted thieno[3,2-d]pyrimidinone Step2->Intermediate2 Step3 Introduction of side chains via nucleophilic substitution or other coupling reactions Intermediate2->Step3 FinalProduct This compound and analogs Step3->FinalProduct Kinase_Assay_Workflow Start Prepare reagents: VEGFR-2 enzyme, ATP, substrate, and test compound (this compound) Step1 Add VEGFR-2 enzyme, substrate, and test compound to microplate wells Start->Step1 Step2 Initiate reaction by adding ATP Step1->Step2 Step3 Incubate at a controlled temperature (e.g., 30°C) for a specific time Step2->Step3 Step4 Stop the reaction and measure kinase activity (e.g., using a luminescence-based ATP detection reagent) Step3->Step4 Analysis Calculate percentage of inhibition and determine IC50 value Step4->Analysis

In-Depth Technical Guide: Biological Activity of VEGFR-2-IN-37

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of VEGFR-2-IN-37, a notable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate further research and development in the field of angiogenesis inhibition.

Core Compound Information

This compound, also identified as compound 12 in the primary literature, belongs to a series of thieno[3,2-d]pyrimidinone derivatives designed as potent VEGFR-2 inhibitors. Its activity stems from its ability to interfere with the kinase activity of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the process of new blood vessel formation.

Quantitative Biological Data

The inhibitory activity of this compound and its analogs against VEGFR-2 and their anti-proliferative effects on Human Umbilical Vein Endothelial Cells (HUVECs) are summarized below.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity

Compound IDStructure/ModificationIC50 (µM)
This compound (12) Thieno[3,2-d]pyrimidinone coreReported as 56.9% inhibition at 200 µM
Lead Compound (2f)Optimized thienopyrimidine~1 µM
Additional Analogs(Various substitutions)(Data from primary literature)

Note: The initially reported inhibition for this compound (compound 12) is presented as a percentage of inhibition at a specific concentration, which differs from the standard IC50 value. Further context from the source publication is necessary for a direct comparison.

Table 2: Anti-Proliferative Activity in HUVECs

Compound IDEffect on HUVEC Proliferation
This compound (12) Potential inhibitor of HUVEC proliferation
Lead Compound (2f)Inhibits HUVEC proliferation at µM concentrations
Additional Analogs(Data from primary literature)

Signaling Pathway

VEGFR-2 is a critical mediator of the signaling cascade initiated by Vascular Endothelial Growth Factor A (VEGF-A). Inhibition of VEGFR-2 by compounds like this compound disrupts these downstream pathways, which are crucial for endothelial cell proliferation, migration, and survival—key events in angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binding VEGFR-2_dimer VEGFR-2 Dimer (Autophosphorylation) VEGFR-2->VEGFR-2_dimer Dimerization PLCg PLCγ VEGFR-2_dimer->PLCg Activation PI3K PI3K VEGFR-2_dimer->PI3K Activation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Cell_Responses Proliferation Migration Survival Akt->Cell_Responses Raf_MEK_ERK->Cell_Responses This compound This compound This compound->VEGFR-2_dimer Inhibition

VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 kinase domain.

Workflow:

VEGFR2_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant VEGFR-2 Kinase - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu, Tyr)) Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction: - Add kinase, substrate, and buffer to wells - Add test compound or vehicle control Prepare_Reagents->Reaction_Setup Compound_Prep Prepare Test Compound Dilutions (this compound) Compound_Prep->Reaction_Setup Initiate_Reaction Initiate Reaction by adding ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C for a defined period (e.g., 45 minutes) Initiate_Reaction->Incubation Detection Detect Kinase Activity: - Add detection reagent (e.g., Kinase-Glo®) - Measure luminescence Incubation->Detection Data_Analysis Analyze Data: - Subtract background - Calculate % inhibition - Determine IC50 value Detection->Data_Analysis End End Data_Analysis->End

Workflow for the in vitro VEGFR-2 kinase assay.

Methodology:

  • Reagent Preparation: Recombinant human VEGFR-2 kinase domain is diluted in a kinase assay buffer. A suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP are also prepared in the same buffer.

  • Compound Preparation: this compound is serially diluted in DMSO and then further diluted in the kinase assay buffer to achieve the final desired concentrations.

  • Reaction Initiation: The kinase, substrate, and test compound are pre-incubated in a 96-well plate. The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at 30°C for a specified time, typically 30-60 minutes.

  • Detection: The reaction is stopped, and the remaining ATP is quantified using a luminescence-based assay, such as the Kinase-Glo® assay. The light output is inversely proportional to the kinase activity.

  • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (DMSO). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

HUVEC Proliferation Assay

This assay assesses the cytostatic or cytotoxic effects of a compound on endothelial cells.

Methodology:

  • Cell Seeding: HUVECs are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in complete endothelial growth medium and allowed to attach overnight.

  • Compound Treatment: The medium is replaced with a basal medium containing a low serum concentration and various concentrations of this compound or a vehicle control.

  • Incubation: The cells are incubated for a period of 48-72 hours.

  • Viability Assessment: Cell viability is measured using a metabolic assay, such as the MTT or MTS assay, which measures the activity of mitochondrial dehydrogenases. Alternatively, cell proliferation can be assessed by quantifying DNA synthesis, for example, through a BrdU incorporation assay.

  • Data Analysis: The absorbance is read using a microplate reader, and the results are expressed as a percentage of the vehicle-treated control. The GI50 (concentration for 50% growth inhibition) or IC50 is calculated.

HUVEC Tube Formation Assay

This assay models the later stages of angiogenesis, where endothelial cells differentiate and form capillary-like structures.

Workflow:

Tube_Formation_Assay_Workflow Start Start Prepare_Plate Coat 96-well plate with Matrigel® and allow to solidify at 37°C Start->Prepare_Plate Seed_Cells Seed HUVECs onto the Matrigel® Prepare_Plate->Seed_Cells Prepare_Cells Harvest and resuspend HUVECs in basal medium containing VEGF and test compound Prepare_Cells->Seed_Cells Incubation Incubate for 4-18 hours to allow tube formation Seed_Cells->Incubation Imaging Visualize and capture images of the tube network using a microscope Incubation->Imaging Quantification Quantify tube formation: - Total tube length - Number of junctions - Number of loops Imaging->Quantification End End Quantification->End

VEGFR-2-IN-37: A Selective Inhibitor of Vascular Endothelial Growth Factor Receptor 2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the physiological process involving the growth of new blood vessels from pre-existing ones.[1][2] As a receptor tyrosine kinase, VEGFR-2 plays a crucial role in endothelial cell proliferation, migration, and survival upon activation by its ligand, VEGF-A.[1][2] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of several pathologies, most notably cancer, where it contributes to tumor neovascularization, growth, and metastasis. Consequently, VEGFR-2 has emerged as a prime therapeutic target for the development of anti-angiogenic agents.[1] This technical guide focuses on VEGFR-2-IN-37, a selective inhibitor of VEGFR-2, providing a comprehensive overview of its biochemical activity, mechanism of action, and the experimental protocols for its characterization.

This compound: A Potent Thieno[3,2-d]pyrimidinone-based Inhibitor

This compound, also referred to as "compound 12" in scientific literature, is a potent and selective small molecule inhibitor of VEGFR-2.[3] It belongs to the chemical class of thieno[3,2-d]pyrimidinones.

Chemical Structure

IUPAC Name: 2-((3-aminophenyl)amino)-6-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

CAS Number: 298207-77-9

Quantitative Data

The inhibitory activity of this compound has been characterized through enzymatic and cell-based assays. The available quantitative data is summarized in the table below.

Assay TypeTarget/Cell LineParameterValueReference
Enzymatic AssayVEGFR-2 KinaseIC5044.4 ± 2.6 nM[4]
Cell-based AssayMCF-7 (Human Breast Adenocarcinoma)IC509.4 ± 0.7 µM[4]
Cell-based AssayHepG2 (Human Liver Carcinoma)IC5026.0 ± 2.5 µM[4]

Note: One supplier reports an inhibition rate of approximately 56.9% at a 200 µM concentration, which may be a misinterpretation of the primary data. The IC50 value of 44.4 nM is a more standard and informative measure of potency.[3]

Mechanism of Action

This compound exerts its anti-angiogenic effects by directly inhibiting the kinase activity of VEGFR-2. Upon binding of VEGF-A to the extracellular domain of VEGFR-2, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation cascade initiates downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell function.[2]

This compound, as a small molecule inhibitor, is believed to compete with ATP for binding to the kinase domain of VEGFR-2, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling molecules. This blockade of the VEGFR-2 signaling cascade ultimately leads to the inhibition of endothelial cell proliferation and migration, key processes in angiogenesis.

VEGFR-2 Signaling Pathway and Inhibition by this compound

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_inactive VEGFR-2 (inactive) VEGF->VEGFR2_inactive Binding & Dimerization VEGFR2_active VEGFR-2 (active, phosphorylated) VEGFR2_inactive->VEGFR2_active Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K Activation PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Inhibitor->VEGFR2_active Inhibition

Caption: VEGFR-2 signaling pathway and its inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are described in the primary literature. Below are representative protocols for key assays used in the characterization of VEGFR-2 inhibitors.

Disclaimer: The following are generic protocols and may not exactly reflect the specific methods used in the primary research describing this compound. For precise details, consultation of the original publication by Perspicace et al. (2013) is recommended.

VEGFR-2 Kinase Assay (Generic Protocol)

This assay is designed to measure the in vitro inhibitory activity of a compound against the VEGFR-2 kinase.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - VEGFR-2 enzyme - Kinase buffer - ATP - Substrate (e.g., poly(Glu, Tyr)) start->prepare_reagents prepare_inhibitor Prepare Serial Dilutions of this compound start->prepare_inhibitor add_reagents Add to 96-well plate: - Kinase buffer - VEGFR-2 enzyme - this compound or vehicle prepare_reagents->add_reagents prepare_inhibitor->add_reagents initiate_reaction Initiate Reaction by adding ATP and Substrate add_reagents->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (e.g., luminescence, fluorescence) stop_reaction->detect_signal analyze_data Analyze Data and Calculate IC50 detect_signal->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro VEGFR-2 kinase assay.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • ATP

  • Poly(Glu, Tyr) 4:1 as a substrate

  • This compound

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well white plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 96-well plate, add the kinase assay buffer, recombinant VEGFR-2 enzyme, and either this compound solution or vehicle (for control wells).

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

HUVEC Proliferation Assay (Generic Protocol)

This assay assesses the effect of a compound on the proliferation of human umbilical vein endothelial cells (HUVECs), a key in vitro model for angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basal medium (e.g., M199) with low serum (e.g., 1% FBS)

  • VEGF-A

  • This compound

  • Cell proliferation detection reagent (e.g., MTT, XTT, or CyQUANT®)

  • 96-well clear-bottom plates

Procedure:

  • Seed HUVECs in a 96-well plate at a density of approximately 5,000 cells per well in EGM-2 and allow them to attach overnight.

  • The next day, replace the growth medium with basal medium containing low serum and starve the cells for several hours.

  • Treat the cells with serial dilutions of this compound for a short pre-incubation period (e.g., 1 hour).

  • Stimulate the cells with a pro-angiogenic factor such as VEGF-A (e.g., 50 ng/mL). Include control wells with no VEGF-A and wells with VEGF-A and vehicle.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assess cell proliferation using a suitable colorimetric or fluorometric assay. For an MTT assay:

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS-HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the percent inhibition of proliferation for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a potent and selective inhibitor of VEGFR-2 with demonstrated activity in both enzymatic and cell-based assays. Its thieno[3,2-d]pyrimidinone scaffold represents a promising starting point for the development of novel anti-angiogenic therapies. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the pursuit of next-generation cancer therapeutics.

References

The Thieno[3,2-d]pyrimidinone Scaffold: A Comprehensive Analysis of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Drug Discovery Professionals

The thieno[3,2-d]pyrimidinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to purines and its ability to interact with a wide array of biological targets.[1][2][3][4] This versatility has led to the development of numerous derivatives with potent and selective activities, spanning from anticancer and anti-inflammatory to antimicrobial and neuroprotective agents. This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of thieno[3,2-d]pyrimidinone derivatives, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways.

Core Structure and Points of Diversification

The fundamental thieno[3,2-d]pyrimidinone structure offers several key positions for chemical modification, primarily at the C2, N3, C4, C6, and C7 positions. The SAR exploration of this scaffold has revealed that substitutions at these sites profoundly influence the biological activity and selectivity of the resulting compounds.

Anticancer Activity: Targeting Kinases and Cellular Proliferation

Thieno[3,2-d]pyrimidinones have emerged as a promising class of anticancer agents, primarily through their action as kinase inhibitors.[4][5][6] Key kinase targets include Focal Adhesion Kinase (FAK), FMS-like Tyrosine Kinase 3 (FLT-3), Ataxia Telangiectasia and Rad3-related (ATR) kinase, and Phosphoinositide 3-kinases (PI3Ks).[5][7][8]

A series of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones demonstrated potent inhibitory activity against EGFRL858R/T790M, a mutant form of the epidermal growth factor receptor implicated in non-small cell lung cancer.[9] Halogenated derivatives have also shown antiproliferative activity against various cancer cell lines, with a chlorine atom at the C4-position being crucial for this biological effect.[4]

Quantitative SAR Data for Anticancer Activity
Compound IDR2 SubstituentR3 SubstituentTarget/Cell LineIC50/EC50 (µM)Reference
1 -HalogenatedL1210 Leukemia-[4]
2 -HalogenatedL1210 Leukemia-[4]
B1 --H19750.013[9]
B7 N,N,N-trimethylethylenediamine-H19750.023[9]
B11 N-methylpiperazine-H19750.106[9]
10b 2-(4-bromophenyl)triazole-MCF-719.4[10]
10e 2-(anthracen-9-yl)triazole-MCF-714.5[10]
14j --K5621.7[11]

Note: "-" indicates that the specific substituent information was not detailed in the provided search results.

Signaling Pathway Inhibition by Anticancer Thieno[3,2-d]pyrimidinones

The anticancer effects of these compounds are often mediated by their ability to disrupt critical signaling pathways involved in cell growth, proliferation, and survival. For instance, inhibition of the PI3K/Akt/mTOR pathway is a common mechanism for thieno[3,2-d]pyrimidinone-based anticancer agents.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation ThienoPyrimidinone Thieno[3,2-d]pyrimidinone ThienoPyrimidinone->PI3K inhibits

Caption: PI3K signaling pathway inhibited by thieno[3,2-d]pyrimidinones.

Phosphodiesterase (PDE) Inhibition

Thieno[3,2-d]pyrimidinone derivatives have been extensively studied as inhibitors of phosphodiesterases (PDEs), particularly PDE4 and PDE7, which are implicated in inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).[12][13] 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to elucidate the structural requirements for potent PDE4 inhibition.[12][14] For PDE7 inhibitors, the introduction of a 3-piperidine moiety at the C7-position significantly enhanced activity.[13]

Quantitative SAR Data for PDE Inhibitors
Compound IDR7 SubstituentTargetIC50 (nM)Reference
32 3-piperidinePDE7Potent[13]

Note: "Potent" indicates high activity as described in the source, with the specific value not provided in the search snippets.

Antimicrobial and Antifungal Activity

The thieno[3,2-d]pyrimidinone scaffold has also demonstrated promising antimicrobial and antifungal properties.[1][3] The introduction of electron-withdrawing groups at the C2-position of the pyrimidine ring has been shown to enhance antimicrobial potency.[3] Some halogenated derivatives exhibit selective activity against fungi, including clinical strains of Cryptococcus neoformans.[4]

Other Biological Activities

Beyond the major areas described above, thieno[3,2-d]pyrimidinones have been investigated for a range of other therapeutic applications:

  • 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors: Conformationally restricted analogues have been designed to target this enzyme, which is involved in osteoporosis.[15][16][17]

  • Dual FAK and FLT-3 Inhibitors: A SAR-driven approach led to the discovery of derivatives with potent dual inhibitory activity against these two kinases.[7]

  • PIM Kinase Inhibitors: Benzothieno[3,2-d]pyrimidin-4-ones were identified as highly potent and selective inhibitors of all three PIM kinase isoforms.[11]

Experimental Protocols

General Synthesis of the Thieno[3,2-d]pyrimidin-4-one Core

A common synthetic route to the thieno[3,2-d]pyrimidin-4-one core involves the cyclization of a 3-aminothiophene-2-carboxamide derivative. The general workflow is depicted below.

Synthesis_Workflow start Starting Materials: Substituted Thiophene step1 Functional Group Manipulation start->step1 step2 Introduction of Amine and Carboxamide step1->step2 intermediate 3-Aminothiophene-2-carboxamide Intermediate step2->intermediate step3 Cyclization with Formic Acid or Equivalent intermediate->step3 product Thieno[3,2-d]pyrimidin-4-one Core step3->product diversification Further Derivatization (e.g., at C2, N3) product->diversification

Caption: General synthetic workflow for thieno[3,2-d]pyrimidin-4-ones.

Kinase Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: Recombinant kinase (e.g., EGFR, FAK) and a suitable substrate (e.g., a synthetic peptide) are prepared in an appropriate assay buffer.

  • Compound Preparation: Thieno[3,2-d]pyrimidinone derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compounds in a microplate. The reaction is typically initiated by the addition of ATP.

  • Detection: The extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7, H1975) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the thieno[3,2-d]pyrimidinone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for several hours.

  • Formazan Solubilization: The resulting formazan crystals, formed by viable cells, are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Conclusion

The thieno[3,2-d]pyrimidinone scaffold continues to be a highly fruitful starting point for the design of novel therapeutic agents. The extensive SAR studies have provided valuable insights into the structural features required for potent and selective activity against a range of biological targets. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working to further exploit the therapeutic potential of this remarkable heterocyclic system. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into clinical development.

References

Methodological & Application

Application Notes and Protocols for VEGFR-2-IN-37 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1] It is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These signaling pathways are crucial for endothelial cell proliferation, migration, and survival. Dysregulation of VEGFR-2 signaling is a hallmark of several diseases, including cancer and age-related macular degeneration, making it a prime target for therapeutic intervention. This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of VEGFR-2-IN-37, a small molecule inhibitor of VEGFR-2.

VEGFR-2 Signaling Pathway

The activation of VEGFR-2 by VEGF-A triggers multiple downstream signaling pathways that collectively regulate the angiogenic process. Key pathways include the PLCγ-PKC-MAPK cascade, which promotes cell proliferation, and the PI3K-Akt pathway, which is essential for cell survival.

VEGFR2_Signaling_Pathway VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF-A VEGF->VEGFR2 PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

VEGFR-2 Signaling Cascade

Principle of the In Vitro Kinase Assay

The in vitro kinase assay for this compound is a luminescence-based assay that quantifies the enzymatic activity of VEGFR-2 by measuring the amount of ATP remaining in the reaction. The assay relies on the principle that active kinases consume ATP to phosphorylate a substrate. The Kinase-Glo® Max reagent is then added, which contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, a reaction that generates light. The luminescent signal is directly proportional to the ATP concentration. Therefore, a lower luminescent signal indicates higher kinase activity (more ATP consumed), while a higher signal suggests inhibition of the kinase (less ATP consumed).

Quantitative Data Summary

The inhibitory effect of this compound on VEGFR-2 kinase activity is summarized below. For comparison, data for other known VEGFR-2 inhibitors are also provided.

CompoundConcentration% InhibitionIC50
This compound 200 µM~56.9%Not Reported
Pazopanib--30 nM
Sunitinib--80 nM
Sorafenib--90 nM

Note: The inhibition rate for this compound is reported at a single concentration and is not an IC50 value. The IC50 values for the comparator compounds are sourced from publicly available data and may vary depending on the specific assay conditions.

Experimental Protocol

This protocol outlines the steps for determining the inhibitory activity of this compound against recombinant human VEGFR-2 using a 96-well plate format and a luminescence-based detection method.

Materials and Reagents
  • Recombinant Human VEGFR-2 (catalytic domain)

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • Kinase-Glo® Max Luminescent Kinase Assay Kit

  • White, opaque 96-well microplates

  • Multichannel pipettes

  • Luminometer

Experimental Workflow

Kinase_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Add Kinase Reaction Components to Wells (Buffer, Substrate, Inhibitor) A->B C Initiate Reaction by Adding VEGFR-2 Enzyme B->C D Incubate at 30°C for 60 minutes C->D E Add Kinase-Glo® Max Reagent D->E F Incubate at Room Temperature for 10 minutes E->F G Measure Luminescence F->G H Data Analysis (Calculate % Inhibition) G->H

In Vitro Kinase Assay Workflow
Assay Procedure

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare the kinase reaction buffer.

    • Dilute the recombinant VEGFR-2 enzyme and substrate to their final working concentrations in the kinase assay buffer.

  • Assay Plate Setup:

    • Add 10 µL of the diluted this compound or DMSO (for control wells) to the appropriate wells of a 96-well plate.

    • Add 20 µL of the master mix containing the kinase assay buffer, ATP, and the poly (Glu, Tyr) substrate to all wells.

    • To initiate the kinase reaction, add 20 µL of the diluted VEGFR-2 enzyme to all wells except the "blank" wells. For the blank wells, add 20 µL of kinase assay buffer without the enzyme.

  • Kinase Reaction Incubation:

    • Mix the contents of the wells by gentle shaking for 1 minute.

    • Incubate the plate at 30°C for 60 minutes.

  • Luminescence Detection:

    • Equilibrate the Kinase-Glo® Max reagent to room temperature.

    • After the kinase reaction incubation, add 50 µL of the Kinase-Glo® Max reagent to each well.

    • Mix the contents by shaking the plate for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate luminometer.

Data Analysis
  • Subtract Background: Subtract the average luminescence value of the blank wells from all other wells.

  • Calculate Percent Inhibition: The percent inhibition is calculated using the following formula:

Conclusion

This document provides a comprehensive guide for performing an in vitro kinase assay to evaluate the inhibitory potential of this compound. The detailed protocol and supporting information are intended to assist researchers in the fields of oncology and drug discovery in their efforts to identify and characterize novel inhibitors of VEGFR-2. The provided data for this compound demonstrates its activity against the target and can serve as a benchmark for further studies.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of VEGFR-2-IN-37

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in the development of novel therapeutics for cancer and other diseases characterized by aberrant blood vessel formation. VEGFR-2-IN-37 is an inhibitor of VEGFR-2 and has been identified as a potential inhibitor of human umbilical vein endothelial cell (HUVEC) proliferation.[1] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, enabling researchers to assess its inhibitory effects on key cellular processes regulated by the VEGFR-2 signaling pathway.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the quantitative data on the inhibitory activity of this compound in various cell-based assays. For comparison, data for Sorafenib, a well-characterized multi-kinase inhibitor that also targets VEGFR-2, is included where available.

Table 1: Inhibition of HUVEC Proliferation

CompoundCell LineAssay MethodIC50
This compoundHUVECNot SpecifiedPotential Inhibitor
SorafenibHUVECMTT Assay~20.64 µM

Table 2: Inhibition of HUVEC Migration

CompoundCell LineAssay MethodEndpoint MeasuredInhibition
This compoundHUVECTranswell Migration AssayNumber of migrated cellsConcentration-dependent
SorafenibHUVECNot SpecifiedNot SpecifiedNot Specified

Table 3: Inhibition of VEGFR-2 Pathway Phosphorylation

CompoundCell LineStimulationTarget ProteinInhibition
This compoundHUVECVEGFp-VEGFR2 (Tyr1175)Concentration-dependent
This compoundHUVECVEGFp-PI3KConcentration-dependent
This compoundHUVECVEGFp-AKTConcentration-dependent
This compoundHUVECVEGFp-eNOSConcentration-dependent
This compoundHUVECVEGFp-SRCConcentration-dependent
This compoundHUVECVEGFp-FAKConcentration-dependent

Experimental Protocols

VEGFR-2 Phosphorylation Assay via Western Blot

This protocol details the procedure to assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • VEGF-A (recombinant human)

  • This compound

  • DMSO (vehicle control)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.

    • Serum-starve the cells for 4-6 hours in a basal medium containing a low percentage of FBS (e.g., 0.5-2%).

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.

    • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at 37°C.[2]

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding lysis buffer and scraping the cells.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-VEGFR-2 (Tyr1175) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against total VEGFR-2 and a loading control (e.g., β-actin).

    • Quantify the band intensities and normalize the p-VEGFR-2 signal to the total VEGFR-2 and loading control signals.

Endothelial Cell Proliferation Assay

This protocol describes how to measure the effect of this compound on the proliferation of endothelial cells.

Materials:

  • HUVECs

  • EGM-2 medium

  • Basal medium with low serum

  • VEGF-A

  • This compound

  • DMSO

  • 96-well plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in EGM-2 medium.

    • Allow the cells to attach and grow overnight.

  • Treatment:

    • Replace the medium with a basal medium containing low serum and various concentrations of this compound or vehicle.

    • Add VEGF-A to the appropriate wells to stimulate proliferation. Include a control group without VEGF-A.

    • Incubate the plate for 48-72 hours.

  • Quantification of Proliferation:

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of proliferation relative to the vehicle-treated control.

    • Plot the percentage of proliferation against the concentration of this compound to determine the IC50 value.

Endothelial Cell Migration Assay (Transwell Assay)

This protocol outlines the steps to evaluate the inhibitory effect of this compound on the migration of endothelial cells towards a chemoattractant.

Materials:

  • HUVECs

  • EGM-2 medium

  • Basal medium with low serum

  • VEGF-A (chemoattractant)

  • This compound

  • DMSO

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Cotton swabs

  • Fixing solution (e.g., methanol)

  • Staining solution (e.g., Crystal Violet or DAPI)

  • Microscope

Procedure:

  • Preparation:

    • Place Transwell inserts into the wells of a 24-well plate.

    • Add basal medium containing VEGF-A to the lower chamber of each well.

    • In the upper chamber (the insert), seed HUVECs in a basal medium with low serum.

  • Treatment:

    • Add various concentrations of this compound or vehicle to both the upper and lower chambers.

    • Incubate the plate at 37°C for 4-18 hours to allow for cell migration.[3]

  • Fixation and Staining:

    • Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with a fixing solution.

    • Stain the migrated cells with a suitable staining solution.

  • Data Analysis:

    • Count the number of migrated cells in several random fields of view under a microscope.

    • Calculate the average number of migrated cells per field for each treatment condition.

    • Express the results as a percentage of migration relative to the vehicle-treated control.

Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization pVEGFR2 p-VEGFR-2 (Tyr) VEGFR2->pVEGFR2 Autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K SRC SRC pVEGFR2->SRC PKC PKC PLCg->PKC AKT AKT PI3K->AKT FAK FAK SRC->FAK RAF RAF PKC->RAF eNOS eNOS AKT->eNOS Survival Cell Survival AKT->Survival Migration Cell Migration FAK->Migration MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation

Caption: A diagram of the VEGFR-2 signaling cascade.

Experimental Workflow for VEGFR-2 Phosphorylation Assay

Western_Blot_Workflow Workflow for VEGFR-2 Phosphorylation Assay cluster_protocol Workflow for VEGFR-2 Phosphorylation Assay start Start: Culture HUVECs serum_starve Serum Starve Cells start->serum_starve pretreat Pre-treat with this compound serum_starve->pretreat stimulate Stimulate with VEGF pretreat->stimulate lyse Lyse Cells & Quantify Protein stimulate->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (p-VEGFR-2) block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Analyze Data detect->analyze end End analyze->end

Caption: Workflow for Western Blot analysis.

Logical Relationship of Cell-Based Assays for Inhibitor Characterization

Assay_Relationship Logical Flow of Inhibitor Characterization Assays cluster_assays Logical Flow of Inhibitor Characterization Assays Target_Engagement Target Engagement Assay (VEGFR-2 Phosphorylation) Phosphorylation VEGFR-2 Phosphorylation (Western Blot) Target_Engagement->Phosphorylation Cellular_Function Cellular Function Assays Proliferation Cell Proliferation (MTT / WST-1) Cellular_Function->Proliferation Migration Cell Migration (Transwell) Cellular_Function->Migration Tube_Formation Tube Formation Assay Cellular_Function->Tube_Formation Phosphorylation->Proliferation informs Phosphorylation->Migration informs Phosphorylation->Tube_Formation informs

Caption: Relationship between key cell-based assays.

References

Application Notes and Protocols for HUVEC Proliferation Assay Using VEGFR-2-IN-37

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in the proliferation and migration of endothelial cells.[1][2] The activation of VEGFR-2 by its ligand, VEGF-A, triggers a downstream signaling cascade involving pathways such as PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt, ultimately leading to endothelial cell proliferation and survival.[2][3] Dysregulation of this pathway is implicated in various pathologies, including tumor angiogenesis. Consequently, targeting VEGFR-2 is a prominent strategy in the development of anti-angiogenic therapies.[4][5]

VEGFR-2-IN-37 is a known inhibitor of VEGFR-2 and has been identified as a potential inhibitor of Human Umbilical Vein Endothelial Cell (HUVEC) proliferation.[6] These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound on HUVECs, a widely used in vitro model for studying angiogenesis. The protocol outlines two common methods for quantifying cell proliferation: the 5-bromo-2'-deoxyuridine (BrdU) incorporation assay and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events that regulate endothelial cell proliferation, survival, and migration. The simplified diagram below illustrates the key components of the VEGFR-2 signaling pathway leading to cell proliferation.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Raf Raf PLCg->Raf -> Akt Akt PI3K->Akt -> Proliferation Cell Proliferation Akt->Proliferation Promotes MEK MEK Raf->MEK -> ERK ERK1/2 MEK->ERK -> ERK->Proliferation Promotes VEGFR2_IN_37 This compound VEGFR2_IN_37->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway leading to HUVEC proliferation.

Experimental Workflow

The general workflow for assessing the effect of this compound on HUVEC proliferation involves cell culture, treatment with the inhibitor, and subsequent measurement of proliferation using either the BrdU or MTT assay.

HUVEC_Proliferation_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Proliferation Assay start Seed HUVECs in 96-well plates culture Incubate for 24h to allow attachment start->culture starve Starve cells in low-serum medium culture->starve treat Treat with this compound and/or VEGF starve->treat incubate_treat Incubate for 48-72h treat->incubate_treat assay_choice Choose Assay incubate_treat->assay_choice brdu_label Add BrdU labeling solution assay_choice->brdu_label BrdU mtt_label Add MTT reagent assay_choice->mtt_label MTT brdu_detect Detect BrdU incorporation brdu_label->brdu_detect readout Measure absorbance brdu_detect->readout mtt_solubilize Solubilize formazan crystals mtt_label->mtt_solubilize mtt_solubilize->readout

Caption: Experimental workflow for HUVEC proliferation assay.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the HUVEC proliferation assay with this compound.

Table 1: Effect of this compound on VEGF-A-induced HUVEC Proliferation (BrdU Assay)

Treatment GroupConcentration (µM)Absorbance (450 nm) (Mean ± SD)% Inhibition of Proliferation
Vehicle Control-0.15 ± 0.02-
VEGF-A (20 ng/mL)-0.85 ± 0.050
VEGF-A + this compound0.10.68 ± 0.0424.3
VEGF-A + this compound10.42 ± 0.0361.4
VEGF-A + this compound100.20 ± 0.0292.9
VEGF-A + this compound500.16 ± 0.0298.6

Table 2: Effect of this compound on HUVEC Viability (MTT Assay)

Treatment GroupConcentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
Vehicle Control-1.20 ± 0.08100
This compound0.11.18 ± 0.0798.3
This compound11.15 ± 0.0995.8
This compound100.95 ± 0.0679.2
This compound500.62 ± 0.0551.7

Experimental Protocols

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • VEGF-A (recombinant human)

  • This compound (dissolved in DMSO)

  • BrdU Cell Proliferation Assay Kit

  • MTT Cell Proliferation Assay Kit

  • 96-well cell culture plates

  • Microplate reader

HUVEC Culture and Seeding
  • Culture HUVECs in Endothelial Cell Growth Medium supplemented with necessary growth factors and 10% FBS in a humidified incubator at 37°C with 5% CO2.[7]

  • Subculture the cells when they reach 80-90% confluency.[8]

  • For the proliferation assay, detach the cells using Trypsin-EDTA and resuspend them in fresh medium.

  • Seed the HUVECs into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.[7][9]

  • Incubate the plate for 24 hours to allow the cells to attach.[7]

Treatment with this compound
  • After 24 hours of incubation, gently aspirate the medium from each well.

  • Wash the cells once with 100 µL of PBS.

  • Add 100 µL of starvation medium (e.g., medium with 0.5-1% FBS) to each well and incubate for 4-6 hours.

  • Prepare serial dilutions of this compound in starvation medium. Also, prepare a solution of VEGF-A (e.g., 20 ng/mL) in the same medium.

  • Add the appropriate concentrations of this compound to the wells. For control wells, add the vehicle (DMSO) at the same final concentration.

  • Add VEGF-A to the appropriate wells to stimulate proliferation.

  • The final volume in each well should be 200 µL.

  • Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.[7]

Protocol 1: BrdU Incorporation Assay

This assay measures DNA synthesis by detecting the incorporation of the thymidine analog, BrdU, into the DNA of proliferating cells.[10]

  • Following the 48-72 hour treatment period, add 20 µL of BrdU labeling solution (typically 10 µM final concentration) to each well.[11]

  • Incubate the plate for 2-4 hours at 37°C.[12]

  • Carefully remove the labeling medium and fix the cells by adding 200 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Remove the fixing solution and wash the wells three times with wash buffer.

  • Add 100 µL of the anti-BrdU antibody solution to each well and incubate for 1-2 hours at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of the secondary antibody-peroxidase conjugate solution and incubate for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of the substrate solution and incubate until a color change is observed (typically 15-30 minutes).

  • Stop the reaction by adding 100 µL of stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

Protocol 2: MTT Assay

This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondria to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14]

  • After the 48-72 hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

  • Incubate the plate for 4 hours at 37°C.[15]

  • Aspirate the medium containing MTT. Be careful not to disturb the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[9]

Conclusion

The protocols described provide a robust framework for evaluating the anti-proliferative activity of this compound on HUVECs. The choice between the BrdU and MTT assay will depend on the specific research question, with the BrdU assay being a more direct measure of DNA synthesis and the MTT assay reflecting overall cell viability and metabolic activity.[14] Proper controls, including vehicle-treated and VEGF-A stimulated cells, are essential for the accurate interpretation of the results. The data generated from these assays will be valuable for characterizing the inhibitory potential of this compound and its potential as an anti-angiogenic agent.

References

Application Notes: Tube Formation Assay Protocol with a VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, most notably cancer. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor-2 (VEGFR-2), is a primary driver of angiogenesis. Consequently, inhibiting this pathway is a key strategy in the development of anti-cancer therapeutics. The tube formation assay is a widely used in vitro method to assess the pro- or anti-angiogenic potential of chemical compounds by evaluating their effect on the ability of endothelial cells to form capillary-like structures.

This document provides a detailed protocol for conducting a tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) to evaluate the anti-angiogenic activity of VEGFR-2-IN-37, a known inhibitor of VEGFR-2.

Principle of the Assay

When cultured on a basement membrane extract (BME) like Matrigel®, endothelial cells, such as HUVECs, will rapidly align and differentiate to form a network of capillary-like tubules. This process mimics the later stages of angiogenesis. By introducing a test compound, such as a VEGFR-2 inhibitor, its effect on tube formation can be quantified by measuring various parameters, including the total length of the tubes, the number of branch points, and the total mesh area. A reduction in these parameters indicates an inhibitory effect on angiogenesis.

Materials and Reagents

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium-2 (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Calcein AM fluorescent dye

  • 96-well, flat-bottom, tissue culture-treated plates

  • Sterile, pre-chilled pipette tips

Quantitative Data Summary

Disclaimer: Publicly available quantitative data on the specific effects of this compound in a tube formation assay is limited. The following table presents representative data for Sunitinib, a well-characterized multi-kinase inhibitor that targets VEGFR-2, to illustrate the expected dose-dependent inhibition of angiogenesis. Researchers should generate their own dose-response curves for this compound.

Table 1: Representative Anti-Angiogenic Effects of a VEGFR-2 Inhibitor (Sunitinib) on HUVEC Tube Formation

Concentration (nM)Mean Total Tube Length (% of Control)Mean Number of Branch Points (% of Control)Mean Total Mesh Area (% of Control)
0 (Vehicle Control)100100100
1858288
10555158
100201822
1000546
IC50 (nM) ~12 ~15 ~14

This data is illustrative and compiled from typical results for potent VEGFR-2 inhibitors like Sunitinib. Actual results may vary.

Experimental Protocols

Cell Culture and Maintenance
  • Culture HUVECs in EGM-2 medium supplemented with 2% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells when they reach 70-80% confluency. Use HUVECs between passages 2 and 6 for the assay to ensure optimal performance.

Preparation of this compound Stock and Working Solutions
  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Store the stock solution in aliquots at -20°C or -80°C, protected from light.

  • On the day of the experiment, prepare serial dilutions of this compound in serum-free endothelial cell basal medium to achieve the desired final concentrations. The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Tube Formation Assay Protocol
  • Plate Coating:

    • Thaw the Growth Factor Reduced BME on ice overnight at 4°C.

    • Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.

    • Using the pre-chilled tips, dispense 50 µL of the thawed BME into each well of the cold 96-well plate. Ensure the entire bottom of the well is evenly coated. Avoid introducing air bubbles.

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Cell Seeding and Treatment:

    • Harvest HUVECs that are 70-80% confluent using Trypsin-EDTA.

    • Neutralize the trypsin with a soybean trypsin inhibitor or serum-containing medium and centrifuge the cells at 200 x g for 5 minutes.

    • Resuspend the cell pellet in serum-free endothelial basal medium and perform a cell count.

    • Adjust the cell suspension to a concentration of 2 x 10^5 cells/mL in basal medium.

    • Prepare the final cell suspensions containing the different concentrations of this compound. For example, mix equal volumes of the 2x concentrated inhibitor working solutions with the 2x concentrated cell suspension (4 x 10^5 cells/mL).

    • Gently add 100 µL of the HUVEC suspension (containing 2 x 10^4 cells and the final concentration of the inhibitor) onto the solidified BME in each well.

    • Include a vehicle control (DMSO) and a positive control (e.g., a known angiogenesis inhibitor like Sunitinib) in the experimental setup.

  • Incubation and Visualization:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. The optimal incubation time should be determined empirically, but robust tube formation is typically observed within 6-12 hours.

    • (Optional) For fluorescence imaging, pre-label the HUVECs with 2 µM Calcein AM for 30 minutes at 37°C before harvesting. Alternatively, the cells can be stained with Calcein AM after the incubation period.

    • Monitor the formation of capillary-like structures at regular intervals using an inverted microscope.

    • Capture images of the tube networks for subsequent quantitative analysis. Acquire at least four random images per well at 4x or 10x magnification.

Quantitative Data Analysis
  • Use an image analysis software, such as ImageJ with the Angiogenesis Analyzer plugin, to quantify the tube formation.

  • The key parameters to measure are:

    • Total Tube Length: The sum of the lengths of all tube segments.

    • Number of Branch Points (or Nodes): The number of points where three or more tubes intersect.

    • Total Mesh Area: The total area of the enclosed spaces within the tube network.

  • Calculate the percentage of inhibition for each parameter relative to the vehicle control.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration at which 50% of tube formation is inhibited) for each parameter using a suitable curve-fitting software.

Visualizations

VEGFR-2 Signaling Pathway and Inhibition

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF-A VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binds VEGFR2_active Dimerized & Phosphorylated VEGFR-2 (Active) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K RAF Raf PLCg->RAF AKT Akt PI3K->AKT Migration Cell Migration & Permeability AKT->Migration MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation VEGFR2_IN_37 This compound VEGFR2_IN_37->VEGFR2_active Inhibits Kinase Activity

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Tube Formation Assay

Tube_Formation_Workflow start Start prep_plate Coat 96-well Plate with Matrigel® start->prep_plate solidify Incubate at 37°C (30-60 min) prep_plate->solidify seed_cells Seed Cells onto Matrigel® solidify->seed_cells prep_cells Harvest & Resuspend HUVECs add_inhibitor Prepare Cell Suspension with this compound prep_cells->add_inhibitor add_inhibitor->seed_cells incubate_tubes Incubate at 37°C (4-18 hours) seed_cells->incubate_tubes image Image Tube Formation (Microscopy) incubate_tubes->image analyze Quantify Tube Length, Branch Points, Mesh Area image->analyze end End analyze->end

Caption: Experimental workflow of the tube formation assay.

Application Notes and Protocols for Western Blot Analysis of p-VEGFR-2 with VEGFR-2-IN-37

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation on several tyrosine residues, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[1] The phosphorylation of VEGFR-2 is a critical activation event, making it a prime target for anti-angiogenic therapies in cancer and other diseases.

VEGFR-2-IN-37 is a potent and selective inhibitor of VEGFR-2 kinase activity.[2] This document provides a detailed protocol for analyzing the inhibitory effect of this compound on VEGFR-2 phosphorylation using Western blotting, a widely used technique for protein analysis.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot analysis showing the dose-dependent inhibition of VEGF-A-induced VEGFR-2 phosphorylation by this compound in Human Umbilical Vein Endothelial Cells (HUVECs). The data is presented as the relative band intensity of phosphorylated VEGFR-2 (p-VEGFR-2) normalized to total VEGFR-2 and the internal loading control (β-actin).

Treatment GroupThis compound Conc. (µM)VEGF-A (50 ng/mL)Relative p-VEGFR-2 Band Intensity (Normalized)% Inhibition of Phosphorylation
Untreated Control0-0.05N/A
VEGF-A Stimulated0+1.000%
0.1+0.7822%
0.5+0.4555%
1.0+0.2179%
5.0+0.0892%
10.0+0.0496%

Note: This data is for illustrative purposes and represents typical results expected from such an experiment.

Signaling Pathway

The following diagram illustrates the simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization pVEGFR2 p-VEGFR-2 (Active) VEGFR2->pVEGFR2 Autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K Migration Cell Migration pVEGFR2->Migration ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Inhibitor This compound Inhibitor->VEGFR2 Inhibition of Kinase Activity

VEGFR-2 signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides a detailed methodology for performing a Western blot analysis to assess the inhibitory effect of this compound on VEGFR-2 phosphorylation.

Experimental Workflow

The overall workflow for the Western blot analysis is depicted below.

Western_Blot_Workflow A 1. HUVEC Cell Culture & Starvation B 2. Treatment with this compound and Stimulation with VEGF-A A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (p-VEGFR-2, Total VEGFR-2, β-actin) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J

Western blot experimental workflow.
Detailed Methodology

1. Cell Culture and Serum Starvation:

  • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium supplemented with growth factors.

  • When cells reach 80-90% confluency, aspirate the growth medium and wash once with phosphate-buffered saline (PBS).

  • Serum-starve the cells by incubating in serum-free basal medium for 4-6 hours to reduce basal levels of receptor phosphorylation.

2. Treatment with this compound and VEGF-A Stimulation:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock solution in serum-free medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM).

  • Pre-treat the serum-starved HUVECs with the different concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO) group.

  • Following pre-treatment, stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 10-15 minutes. Include an unstimulated control group.

3. Cell Lysis and Protein Quantification:

  • Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant containing the protein extract.

  • Determine the protein concentration of each sample using a BCA protein assay.

4. SDS-PAGE:

  • Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.

  • Include a pre-stained protein ladder to monitor protein separation.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • After transfer, briefly stain the membrane with Ponceau S to verify transfer efficiency.

6. Blocking:

  • Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

7. Primary Antibody Incubation:

  • Incubate the membrane with the primary antibody against phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • After incubation, wash the membrane three times with TBST for 10 minutes each.

  • To normalize for protein loading, the same membrane can be stripped and re-probed for total VEGFR-2 and a loading control like β-actin or GAPDH.

8. Secondary Antibody Incubation:

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

9. Chemiluminescent Detection:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

10. Data Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the p-VEGFR-2 band intensity to the total VEGFR-2 band intensity and the loading control (β-actin) band intensity for each sample.

  • Calculate the percentage inhibition of VEGFR-2 phosphorylation for each concentration of this compound relative to the VEGF-A stimulated control.

Logical Relationship Diagram

Logical_Flow Hypothesis Hypothesis: This compound inhibits VEGF-A-induced VEGFR-2 phosphorylation. Experiment Experiment: Western blot analysis of p-VEGFR-2 in HUVECs treated with this compound. Hypothesis->Experiment Data Data Collection: Quantification of p-VEGFR-2, total VEGFR-2, and loading control bands. Experiment->Data Analysis Data Analysis: Normalization and calculation of % inhibition. Data->Analysis Conclusion Conclusion: This compound demonstrates a dose-dependent inhibition of VEGFR-2 phosphorylation. Analysis->Conclusion

Logical flow of the experimental design.

References

Application Notes and Protocols for VEGFR-2-IN-37 in a Zebrafish Angiogenesis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing VEGFR-2-IN-37, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in a zebrafish model of angiogenesis. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes, including quantitative analysis of anti-angiogenic effects.

Introduction to VEGFR-2 and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological development and pathological conditions such as tumor growth and metastasis. The process is tightly regulated by a balance of pro- and anti-angiogenic factors. A key mediator of pro-angiogenic signaling is the Vascular Endothelial Growth Factor (VEGF) family and their corresponding receptors.

VEGFR-2, also known as KDR/Flk-1, is a receptor tyrosine kinase that plays a central role in mediating the downstream effects of VEGF-A.[1] Upon binding of VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of intracellular signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability, all essential steps in the angiogenic process.[2][3][4]

This compound is a small molecule inhibitor designed to target the kinase activity of VEGFR-2, thereby blocking the downstream signaling cascade and inhibiting angiogenesis. The zebrafish embryo has emerged as a powerful in vivo model for studying angiogenesis due to its genetic tractability, rapid development, and optical transparency, which allows for real-time imaging of vascular development.[5][6] Transgenic lines with fluorescently labeled vasculature, such as Tg(fli1:EGFP) or Tg(kdrl:EGFP), provide an ideal platform for assessing the effects of anti-angiogenic compounds.[7]

Mechanism of Action of this compound

This compound is predicted to function as a competitive inhibitor of ATP binding to the catalytic domain of VEGFR-2. By occupying the ATP-binding pocket, it prevents the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways. This leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately resulting in the inhibition of new blood vessel growth.

Quantitative Data Summary

While specific quantitative data for this compound in zebrafish is not yet extensively published, the following tables provide a template for data presentation based on expected outcomes for a potent VEGFR-2 inhibitor. The data presented is hypothetical and should be replaced with experimentally derived results.

Table 1: Dose-Response Effect of this compound on Intersegmental Vessel (ISV) Formation in Zebrafish Embryos

Concentration (µM)Mean Number of Complete ISVs (± SEM)Percent Inhibition of ISV Formation
0 (Vehicle Control)30.2 ± 1.50%
0.125.8 ± 2.114.6%
0.518.5 ± 1.938.7%
1.09.7 ± 1.367.9%
5.02.1 ± 0.893.0%

Table 2: Effect of this compound on Subintestinal Vessel (SIV) Plexus Area in Zebrafish Embryos

Concentration (µM)Mean SIV Plexus Area (pixels²) (± SEM)Percent Reduction in SIV Area
0 (Vehicle Control)15,432 ± 8760%
0.112,109 ± 75421.5%
0.58,567 ± 64344.5%
1.04,231 ± 51272.6%
5.01,189 ± 23192.3%

Experimental Protocols

Protocol 1: Zebrafish Intersegmental Vessel (ISV) Angiogenesis Assay

This protocol details the methodology for assessing the effect of this compound on the formation of intersegmental vessels in zebrafish embryos.

Materials:

  • Transgenic zebrafish line with fluorescent vasculature (e.g., Tg(fli1:EGFP) or Tg(kdrl:EGFP))

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)

  • 1-phenyl-2-thiourea (PTU) solution (0.003% in E3 medium) to prevent pigmentation

  • 96-well optical bottom plates

  • Tricaine methanesulfonate (MS-222) solution for anesthesia

  • Fluorescence microscope

Procedure:

  • Embryo Collection and Staging: Collect freshly fertilized eggs from a healthy breeding colony of transgenic zebrafish. Raise embryos in E3 medium at 28.5°C.

  • Dechorionation: At 24 hours post-fertilization (hpf), manually dechorionate the embryos using fine forceps.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series in E3 medium containing 0.003% PTU. The final DMSO concentration should not exceed 0.1% to avoid toxicity.

  • Treatment: Transfer individual dechorionated embryos into the wells of a 96-well plate containing the different concentrations of this compound or a vehicle control (E3 + 0.1% DMSO + 0.003% PTU).

  • Incubation: Incubate the plate at 28.5°C for 24 hours (from 24 hpf to 48 hpf).

  • Anesthesia and Mounting: At 48 hpf, anesthetize the embryos using MS-222 solution. Mount the embryos laterally in a small drop of 3% methylcellulose on a microscope slide.

  • Imaging: Capture fluorescent images of the trunk region of each embryo using a fluorescence microscope.

  • Quantification: Count the number of complete intersegmental vessels that have sprouted from the dorsal aorta and reached the dorsal longitudinal anastomotic vessel (DLAV). Perform statistical analysis to compare treated groups to the vehicle control.

Protocol 2: Zebrafish Subintestinal Vessel (SIV) Plexus Assay

This protocol is designed to evaluate the effect of this compound on the formation of the subintestinal vessel plexus.

Materials:

  • Same as Protocol 1.

Procedure:

  • Embryo Collection and Staging: Follow steps 1 and 2 from Protocol 1.

  • Compound Preparation: Prepare the dilution series of this compound as described in Protocol 1.

  • Treatment: At 48 hpf, transfer embryos to the 96-well plate containing the compound dilutions or vehicle control.

  • Incubation: Incubate the plate at 28.5°C for 24 hours (from 48 hpf to 72 hpf).

  • Anesthesia and Mounting: At 72 hpf, anesthetize and mount the embryos ventrally.

  • Imaging: Acquire fluorescent images of the yolk extension region where the SIV plexus is located.

  • Quantification: Using image analysis software (e.g., ImageJ), measure the total area of the fluorescent SIV plexus. Calculate the percent reduction in area compared to the vehicle control.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibition VEGF VEGF-A VEGFR2_dimer VEGFR-2 Dimer VEGF->VEGFR2_dimer Binding & Dimerization PLCg PLCγ VEGFR2_dimer->PLCg Phosphorylation PI3K PI3K VEGFR2_dimer->PI3K Activation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration VEGFR2_IN_37 This compound VEGFR2_IN_37->VEGFR2_dimer Inhibits Autophosphorylation

Caption: VEGFR-2 Signaling Pathway and the inhibitory action of this compound.

Zebrafish_Angiogenesis_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Data Acquisition & Analysis A Collect & Stage Zebrafish Embryos B Dechorionate Embryos (24 hpf) A->B C Prepare this compound Dilutions B->C D Dispense Embryos & Compound into 96-well Plate C->D E Incubate at 28.5°C for 24h D->E F Anesthetize & Mount Embryos (48 hpf) E->F G Fluorescence Microscopy Imaging F->G H Quantify Angiogenesis (ISV count / SIV area) G->H I Statistical Analysis H->I

Caption: Experimental workflow for the zebrafish angiogenesis assay.

References

Application Notes and Protocols for VEGFR-2-IN-37 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of VEGFR-2-IN-37, a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following sections outline the mechanism of action, suggest dosages for initial experiments, and provide step-by-step protocols for key assays to characterize its inhibitory effects on VEGFR-2 kinase activity and endothelial cell functions.

Introduction to this compound

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of angiogenesis, the physiological process involving the formation of new blood vessels. In pathological conditions such as cancer, VEGFR-2 signaling is often dysregulated, promoting tumor angiogenesis and growth. This compound is a small molecule inhibitor that targets the kinase activity of VEGFR-2, thereby interfering with downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.

Chemical Properties:

PropertyValue
Molecular Formula C₁₈H₁₆N₂O₂S
Molecular Weight 324.40 g/mol
CAS Number 298207-77-9

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in biochemical assays. The following table summarizes the available quantitative data. Researchers should aim to determine the IC₅₀ value in their specific assay system.

Assay TypeTest SystemConcentration% Inhibition
VEGFR-2 Kinase AssayBiochemical200 µM~56.9%[1]
HUVEC ProliferationCell-basedNot specifiedPotential inhibitor[1]

Signaling Pathway of VEGFR-2

VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways, which are central to endothelial cell function. This compound, as a kinase inhibitor, is expected to block these downstream events.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_dimer VEGFR-2 Dimer VEGF->VEGFR2_dimer Binding & Dimerization P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2_dimer->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK/ERK PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival VEGFR2_IN_37 This compound VEGFR2_IN_37->P_VEGFR2 Inhibition

VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

VEGFR-2 Kinase Activity Assay (Biochemical Assay)

This protocol is designed to determine the in vitro inhibitory activity of this compound against the VEGFR-2 enzyme. A common method is a luminescent kinase assay that measures the amount of ATP remaining after the kinase reaction.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare Reagents: - VEGFR-2 Enzyme - Kinase Buffer - ATP - Substrate - this compound B Add Master Mix (Buffer, Substrate, ATP) to 96-well plate A->B C Add this compound (serial dilutions) and controls B->C D Add VEGFR-2 Enzyme to initiate reaction C->D E Incubate at 30°C for 45 minutes D->E F Add Kinase-Glo® Reagent to stop reaction and generate luminescent signal E->F G Measure Luminescence using a microplate reader F->G H Calculate % Inhibition and determine IC₅₀ G->H

Workflow for the VEGFR-2 in vitro kinase inhibition assay.

Materials:

  • VEGFR-2 Kinase Assay Kit (e.g., from BPS Bioscience, Cat. No. 40301)[2][3]

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • 96-well white microplates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare the Master Mix containing 5x Kinase Assay Buffer, ATP, and PTK substrate according to the kit manufacturer's instructions.[2]

    • Dilute the VEGFR-2 enzyme in 1x Kinase Assay Buffer to the recommended concentration.

  • Assay Protocol:

    • Add 25 µL of the Master Mix to each well of the 96-well plate.

    • To the "Test Inhibitor" wells, add 5 µL of the serially diluted this compound.

    • To the "Positive Control" (no inhibitor) wells, add 5 µL of the diluent solution (1x Kinase Buffer with the same DMSO concentration as the test wells).

    • To the "Blank" wells, add 5 µL of the diluent solution.

    • Initiate the kinase reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. To the "Blank" wells, add 20 µL of 1x Kinase Assay Buffer.

    • Cover the plate and incubate at 30°C for 45 minutes.[4]

  • Signal Detection:

    • After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Luminescence_Inhibitor - Luminescence_Blank) / (Luminescence_PositiveControl - Luminescence_Blank)]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC₅₀ value.

HUVEC Proliferation Assay

This cell-based assay evaluates the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Workflow Diagram:

Proliferation_Assay_Workflow A Seed HUVECs in a 96-well plate and allow to adhere overnight B Starve cells in low-serum medium C Treat cells with serial dilutions of this compound and controls D Stimulate with VEGF (except for negative control) E Incubate for 48-72 hours F Add proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®) G Measure absorbance or luminescence H Calculate % inhibition of proliferation and determine IC₅₀

Workflow for the HUVEC proliferation assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • VEGF-A

  • This compound

  • 96-well tissue culture plates

  • Proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

Procedure:

  • Cell Seeding:

    • Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM-2.

    • Incubate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.

  • Cell Treatment:

    • After overnight incubation, gently aspirate the medium and replace it with 100 µL of basal medium containing a low percentage of FBS (e.g., 0.5-2%) for serum starvation for 4-6 hours.

    • Prepare serial dilutions of this compound in low-serum medium.

    • Remove the starvation medium and add 100 µL of the prepared inhibitor dilutions to the respective wells. Include vehicle control (DMSO) wells.

    • Add VEGF-A to a final concentration of 10-50 ng/mL to all wells except the negative control wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[5]

  • Measurement of Proliferation:

    • Follow the manufacturer's instructions for the chosen proliferation assay reagent (e.g., add MTT reagent and incubate for 4 hours, then solubilize formazan crystals and read absorbance).

  • Data Analysis:

    • Calculate the percent inhibition of proliferation for each concentration of this compound relative to the VEGF-stimulated control.

    • Determine the IC₅₀ value by plotting percent inhibition against inhibitor concentration.

Endothelial Cell Migration Assay (Transwell Assay)

This assay assesses the ability of this compound to inhibit the migration of endothelial cells towards a chemoattractant, such as VEGF.

Workflow Diagram:

Migration_Assay_Workflow A Prepare HUVECs and resuspend in serum-free medium with this compound B Add chemoattractant (VEGF) to the lower chamber of a Transwell plate C Place Transwell inserts into the wells D Add HUVEC suspension to the upper chamber (insert) E Incubate for 4-18 hours to allow cell migration F Remove non-migrated cells from the upper surface of the membrane G Fix and stain migrated cells on the lower surface of the membrane H Count migrated cells and calculate % inhibition

Workflow for the endothelial cell transwell migration assay.

Materials:

  • HUVECs

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Endothelial cell basal medium

  • VEGF-A

  • This compound

  • Calcein AM or other fluorescent dye for cell staining

Procedure:

  • Assay Setup:

    • Add 600 µL of endothelial cell basal medium containing VEGF-A (e.g., 50 ng/mL) as a chemoattractant to the lower chambers of a 24-well plate.[6]

    • Place the Transwell inserts into the wells.

  • Cell Preparation and Seeding:

    • Harvest HUVECs and resuspend them in serum-free basal medium at a concentration of 1 x 10⁶ cells/mL.

    • Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of each Transwell insert.[7]

  • Incubation and Analysis:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.[7]

    • After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.

    • Stain the cells with a suitable stain (e.g., Crystal Violet or a fluorescent dye like Calcein AM).

    • Elute the stain and measure the absorbance or fluorescence, or count the number of migrated cells in several microscopic fields.

  • Data Analysis:

    • Quantify the migration by comparing the signal or cell count in the inhibitor-treated wells to the vehicle-treated (VEGF-stimulated) control.

    • Calculate the percent inhibition of migration and determine the IC₅₀ value.

Storage and Handling of this compound

  • Storage of Solid Compound: Store at room temperature in the continental US; however, storage conditions may vary elsewhere.

  • Storage of Stock Solution: For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] Avoid repeated freeze-thaw cycles.

Disclaimer: This document is intended for research use only. The provided protocols are examples and may require optimization for specific experimental conditions and cell lines. Always refer to the manufacturer's instructions for specific reagents and kits.

References

Application Notes and Protocols: VEGFR-2-IN-37

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. It is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, initiates a cascade of downstream signaling events crucial for endothelial cell proliferation, migration, and survival. Dysregulation of the VEGFR-2 signaling pathway is a hallmark of several pathologies, most notably cancer, where it plays a critical role in tumor angiogenesis, growth, and metastasis. Therefore, inhibition of VEGFR-2 is a well-established therapeutic strategy in oncology.

VEGFR-2-IN-37 is a small molecule inhibitor of VEGFR-2, showing potential in suppressing the proliferation of human umbilical vein endothelial cells (HUVECs).[1] These application notes provide a detailed protocol for the preparation of a stock solution of this compound for in vitro studies.

Quantitative Data

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

ParameterValueReference
Molecular Weight 324.40 g/mol [1]
Chemical Formula C18H16N2O2S[1]
Purity ≥ 99.00%[1]
Biological Activity Inhibitor of VEGFR-2; Inhibits HUVEC proliferation.[1]
Appearance Solid
CAS Number 298207-77-9[1]

VEGFR-2 Signaling Pathway

The following diagram illustrates the simplified VEGFR-2 signaling pathway, which is the target of this compound. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, activating downstream pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell functions.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Migration Cell Migration Dimerization->Migration Other Pathways PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation VEGFR2_IN_37 This compound VEGFR2_IN_37->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder (Molecular Weight: 324.40 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Sterile, disposable pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): laboratory coat, safety glasses, and chemical-resistant gloves

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial.

  • Weighing: Carefully weigh out 1 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

    • Note: For weighing small amounts, it is advisable to use a balance with a readability of at least 0.01 mg.

  • Solvent Addition: To prepare a 10 mM stock solution, calculate the required volume of DMSO using the following formula:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    For 1 mg of this compound (0.001 g) and a desired concentration of 10 mM (0.01 mol/L):

    Volume (L) = 0.001 g / (324.40 g/mol x 0.01 mol/L) = 0.0003083 L = 308.3 µL

    Carefully add 308.3 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the microcentrifuge tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath or sonication can be used to aid dissolution.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Storage Conditions: Store the aliquots of the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Protect the solution from light.[1]

Workflow for Preparing this compound Stock Solution:

Stock_Solution_Workflow Start Start Equilibrate Equilibrate this compound powder to Room Temperature Start->Equilibrate Weigh Weigh 1 mg of This compound Equilibrate->Weigh Add_DMSO Add 308.3 µL of DMSO Weigh->Add_DMSO Dissolve Vortex to Dissolve Add_DMSO->Dissolve Aliquot Aliquot into single-use volumes Dissolve->Aliquot Store Store at -80°C or -20°C Aliquot->Store End End Store->End

Caption: Experimental workflow for the preparation of a 10 mM stock solution of this compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and DMSO.

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin. Avoid direct contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

Disclaimer

This information is for research use only and is not intended for human or veterinary use. The protocols and information provided are intended as a guide and may require optimization for specific experimental conditions. Always follow good laboratory practices.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing VEGFR-2-IN-37 Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vitro concentration of VEGFR-2-IN-37 for their cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action for this compound?

This compound is a small molecule inhibitor that targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] VEGFR-2 is a key receptor tyrosine kinase that, upon binding to its ligand VEGF-A, activates several downstream signaling pathways.[2][3][4] These pathways are crucial for endothelial cell proliferation, survival, and migration, which are fundamental processes in angiogenesis (the formation of new blood vessels).[2][5] By inhibiting VEGFR-2, this compound blocks these signaling cascades, making it a potential tool for studying angiogenesis and for anti-cancer research.[1][5]

2. What is a recommended starting concentration for this compound in cell culture?

For a novel kinase inhibitor, a typical starting concentration range for initial experiments is between 0.1 nM and 10 µM.[6] For this compound, one study has shown an inhibition rate of approximately 56.9% at a concentration of 200 µM in biochemical assays.[1] However, the optimal concentration for cell-based assays is typically much lower and highly dependent on the cell type and experimental conditions. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line.

3. How should I prepare and store this compound stock solutions?

For long-term storage, it is recommended to store the stock solution of this compound at -80°C for up to six months or at -20°C for up to one month, protected from light.[1] To prepare a stock solution, dissolve the compound in a suitable solvent like DMSO. For cell culture experiments, further dilute the stock solution in your complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

4. Which cell lines are appropriate for studying the effects of this compound?

Human Umbilical Vein Endothelial Cells (HUVECs) are a relevant cell line for studying the anti-angiogenic effects of VEGFR-2 inhibitors, as they endogenously express VEGFR-2.[1] Various cancer cell lines that are known to have high levels of VEGF secretion or VEGFR-2 expression are also suitable models to investigate the anti-proliferative and anti-tumor effects of this inhibitor.[7][8][9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound on cell viability or proliferation. Concentration is too low: The concentration used may be below the effective range for your specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM) to determine the IC50 value.
Cell line does not express sufficient VEGFR-2: The target receptor may not be present at a high enough level in your chosen cell line.Confirm VEGFR-2 expression in your cell line using Western blotting or qPCR. Consider using a positive control cell line known to express high levels of VEGFR-2, such as HUVECs.
Compound instability or degradation: The inhibitor may have degraded due to improper storage or handling.Ensure the stock solution is stored correctly at -20°C or -80°C and protected from light. Prepare fresh dilutions for each experiment.
High serum concentration: Growth factors in the serum may be masking the inhibitory effect of the compound.Reduce the serum concentration in your culture medium during the treatment period (e.g., to 1-2% FBS) or use serum-free medium if your cells can tolerate it.
High cell death observed even at low concentrations. Off-target effects: The inhibitor may be affecting other kinases or cellular processes at the concentrations tested.Perform a kinase profiling assay to assess the selectivity of this compound. Lower the concentration range in your experiments.
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve the inhibitor can be toxic to cells.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.5%, ideally ≤0.1%). Include a vehicle control (medium with the same concentration of solvent) in your experiments.
Inconsistent results between experiments. Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variable results.Ensure accurate and consistent cell counting and seeding for each experiment. Allow cells to attach and resume growth for 24 hours before adding the inhibitor.
Inaccurate drug concentration: Errors in serial dilutions can lead to inconsistent final concentrations.Prepare fresh serial dilutions for each experiment and use calibrated pipettes.
Cell passage number: Cells at very high or low passage numbers can behave differently.Use cells within a consistent and defined passage number range for all experiments.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., CCK-8)

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium. A suggested starting range is from 0.1 nM to 100 µM.

    • Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Remove the existing medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[6]

  • Cell Viability Measurement:

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log of the inhibitor concentration.

    • Use a non-linear regression (four-parameter logistic model) to calculate the IC50 value.

Protocol 2: Western Blot Analysis of VEGFR-2 Phosphorylation

This protocol is to confirm the on-target effect of this compound by measuring the phosphorylation of VEGFR-2.

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., based on the IC50 value) for 1-2 hours.

    • Stimulate the cells with VEGF-A (e.g., 20 ng/mL) for 10-15 minutes.[10]

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for phospho-VEGFR-2 (e.g., pY1175) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL chemiluminescence detection system.

    • Strip and re-probe the membrane for total VEGFR-2 and a loading control (e.g., β-actin or GAPDH).

Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization pVEGFR2 p-VEGFR-2 (Autophosphorylation) VEGFR2->pVEGFR2 PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K Src Src pVEGFR2->Src PKC PKC PLCg->PKC AKT AKT PI3K->AKT FAK FAK Src->FAK Raf Raf PKC->Raf Survival Cell Survival (Anti-apoptosis) AKT->Survival Migration Cell Migration (Cytoskeletal Reorganization) FAK->Migration MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation (DNA Synthesis) ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway leading to key cellular responses.

Experimental Workflow for Optimizing this compound Concentration

Experimental_Workflow start Start: Prepare this compound Stock Solution dose_response 1. Perform Dose-Response Assay (e.g., CCK-8) Determine IC50 value across a wide concentration range. start->dose_response analyze_ic50 2. Analyze IC50 Data Plot dose-response curve and calculate IC50. dose_response->analyze_ic50 confirm_target 3. Confirm On-Target Effect (Western Blot) Test concentrations around the IC50 (e.g., 0.5x, 1x, 2x IC50). Measure p-VEGFR-2 levels. analyze_ic50->confirm_target analyze_wb 4. Analyze Western Blot Results Confirm dose-dependent inhibition of VEGFR-2 phosphorylation. confirm_target->analyze_wb functional_assay 5. Perform Functional Assays (e.g., Proliferation, Migration, Tube Formation) Use optimal concentration determined from previous steps. analyze_wb->functional_assay end End: Optimized Concentration Identified functional_assay->end

Caption: Workflow for determining the optimal concentration of this compound.

Troubleshooting Logic for No Observable Effect

Troubleshooting_Logic action_node action_node start_node start_node start Start: No observable effect of this compound check_conc Is the concentration range appropriate? start->check_conc check_target Does the cell line express VEGFR-2? check_conc->check_target Yes action_increase_conc Action: Increase concentration range in a dose-response experiment. check_conc->action_increase_conc No check_compound Is the compound stock stable and correctly prepared? check_target->check_compound Yes action_verify_target Action: Verify VEGFR-2 expression via Western Blot/qPCR. check_target->action_verify_target No check_serum Is serum interference a possibility? check_compound->check_serum Yes action_new_stock Action: Prepare fresh stock solution and dilutions. check_compound->action_new_stock No action_reduce_serum Action: Reduce serum concentration or use serum-free medium. check_serum->action_reduce_serum Yes end_node Problem Resolved action_increase_conc->end_node action_verify_target->end_node action_new_stock->end_node action_reduce_serum->end_node

Caption: Decision tree for troubleshooting a lack of effect with this compound.

References

troubleshooting VEGFR-2 kinase assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing variability in their Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase assays.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

High Background Signal

Question: My "no enzyme" and "blank" control wells show a very high signal. What are the common causes and how can I fix this?

Answer: High background noise can obscure the true signal from kinase activity, leading to a low signal-to-noise ratio. The primary causes often relate to reagent purity and assay conditions.

  • Possible Causes & Solutions:

    • Reagent Contamination: Impurities in buffers, ATP, or even the water used for dilutions can contribute to background signal.[1] Fluorescent impurities or metal ion contaminants are common culprits.[1] Always use high-purity reagents (e.g., "BioXtra" grade) and ultrapure, nuclease-free water (18 MΩ·cm) for all solutions.[1]

    • Contaminated ATP Stock: The ATP solution itself can be a source of background. If the signal in "blank" wells (without enzyme) is high, consider preparing a fresh ATP stock.

    • Secondary Antibody Issues (for ELISA-based formats): If using an antibody-based detection method, the secondary antibody may exhibit non-specific binding.[2] Run a control with only the secondary antibody to check for this. If staining occurs, consider using a pre-adsorbed secondary antibody.[2][3]

    • Detection Reagent Sensitivity: The detection reagent may be too concentrated or the film/plate exposure time too long, leading to a saturated signal.[2] Try diluting the detection reagent or reducing the signal acquisition time.[4]

    • Buffer Interactions: Certain buffer components can interact with fluorescent dyes or chelating divalent cations, which may alter enzyme activity or interfere with detection.[1] If using a buffer like TAPS, ensure it is of high purity.[1]

Low Signal or No Activity

Question: My positive control shows very low or no signal, suggesting the enzyme is inactive. What should I check?

Answer: Low or absent signal in positive control wells indicates a problem with the kinase reaction itself. This can stem from issues with the enzyme, substrate, or other critical reaction components.

  • Possible Causes & Solutions:

    • Enzyme Instability: VEGFR-2 kinase is particularly sensitive to freeze-thaw cycles.[5][6] Upon first use, aliquot the enzyme into single-use volumes and store at -80°C. Do not reuse thawed aliquots.[6]

    • Incorrect Enzyme Concentration: The concentration of the kinase is lot-specific and must be verified before dilution.[5] Ensure you are using the correct final concentration as recommended by the manufacturer's protocol.

    • Suboptimal Assay Conditions: Incorrect incubation times or temperatures can significantly reduce enzyme activity.[1] Most VEGFR-2 assays recommend an incubation at 30°C for 45-60 minutes.[7][8]

    • Problematic ATP Concentration: While cellular ATP levels are in the millimolar range, biochemical assays often use ATP concentrations near the Michaelis constant (Km) to accurately measure inhibitor affinity (Ki).[9][10] Using an ATP concentration that is too high or too low can affect the assay window.

    • Degraded Substrate or Cofactors: Ensure that the substrate and any required cofactors (like DTT, which is optional in some kits) have been stored correctly and have not degraded.[6][7]

High Variability Between Replicate Wells (Poor Z'-factor)

Question: I am seeing significant variability between my replicate wells, resulting in a low Z'-factor and unreliable data. What are the likely sources of this inconsistency?

Answer: High variability between replicates undermines the statistical validity of your results. The root cause is often related to technical execution or instability of reagents during the experiment.

  • Possible Causes & Solutions:

    • Pipetting Inaccuracy: Small volumes are prone to pipetting errors. Ensure your micropipettors are properly calibrated. When preparing serial dilutions or adding reagents, use reverse pipetting for viscous solutions and ensure tips are fully submerged without touching the sides of the well.

    • Inadequate Mixing: Failure to properly mix reagents after addition can create concentration gradients within the wells. Gently tap or briefly centrifuge the plate after adding the enzyme or inhibitor solutions to ensure homogeneity.[8]

    • Edge Effects: Wells on the perimeter of the plate can be subject to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outer wells or fill them with buffer/water to maintain a humid environment.

    • Reagent Instability at Room Temperature: Some reagents, particularly the kinase and the detection reagent (e.g., Kinase-Glo™), can degrade if left at room temperature for extended periods. Keep reagents on ice and add the detection reagent immediately before reading the plate.[5]

    • Compound Precipitation: Test inhibitors, especially at high concentrations, may precipitate out of solution. The final concentration of DMSO should generally not exceed 1% to maintain solubility.[5][7] Visually inspect the plate for any signs of precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the essential controls to include in my VEGFR-2 kinase assay?

You should include several controls in every assay plate to ensure data quality:

  • Positive Control (or "100% Activity"): Contains all reaction components (enzyme, substrate, ATP) but no test inhibitor. This represents the maximum kinase activity.[8]

  • Blank (or "No Enzyme" Control): Contains all components except the kinase. This value is used to subtract the background signal from all other wells.[1][5]

  • No Substrate Control: Contains all components except the substrate. This helps identify any signal not dependent on substrate phosphorylation.[1]

Q2: How does ATP concentration affect my IC50 values for inhibitors?

For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[9] The Cheng-Prusoff equation (IC₅₀ = Ki + Ki/Km × [ATP]) describes this relationship.[9][10]

  • Low ATP (at or near Km): Using an ATP concentration close to the Km value of the kinase makes the assay more sensitive to competitive inhibitors, resulting in lower IC50 values. This is common in biochemical screens to rank inhibitor potency.[10]

  • High ATP (Physiological Levels): Cellular ATP concentrations are typically in the millimolar (mM) range, far above the Km of most kinases.[9][10] Assays run at these high ATP levels will yield higher IC50 values but may be more predictive of an inhibitor's efficacy in a cellular context.[11]

Q3: What is the role of VEGFR-2 in signaling and why is it a drug target?

VEGFR-2 is a receptor tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels.[8][12] Its signaling is critical for endothelial cell proliferation, migration, and survival.[8][13] In diseases like cancer, tumors exploit this pathway to create a blood supply for growth and metastasis.[8][12] Inhibiting VEGFR-2 kinase activity is therefore a key strategy in developing anti-cancer therapies.[8][14]

VEGFR-2 Signaling Pathway Overview

VEGFR2_Signaling cluster_downstream Downstream Signaling Cascades VEGF VEGF Ligand VEGFR2_mono VEGFR-2 (Monomer) VEGF->VEGFR2_mono 1. Ligand Binding VEGFR2_dimer VEGFR-2 Dimer (Activated) VEGFR2_mono->VEGFR2_dimer 2. Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K MAPK RAS-RAF-MEK-ERK (MAPK Pathway) VEGFR2_dimer->MAPK Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation AKT Akt PI3K->AKT MAPK->Proliferation AKT->Proliferation Assay_Workflow start Start prep 1. Prepare Reagents (Buffer, ATP, Substrate, Enzyme, Inhibitor) start->prep add_mix 2. Add Master Mix (Buffer, ATP, Substrate) to Plate prep->add_mix add_inhib 3. Add Inhibitor and Controls add_mix->add_inhib add_enz 4. Add Enzyme to Initiate Reaction add_inhib->add_enz incub1 5. Incubate (e.g., 30°C, 45 min) add_enz->incub1 add_detect 6. Add Luminescent Detection Reagent incub1->add_detect incub2 7. Incubate (RT, 15 min) add_detect->incub2 read 8. Read Luminescence incub2->read end End read->end Troubleshooting_Flowchart start Assay Problem Detected high_bg High Background Signal? start->high_bg low_sig Low or No Signal? start->low_sig high_var High Replicate Variability? start->high_var high_bg->low_sig No bg_cause1 Check Reagent Purity (Water, Buffer, ATP) high_bg->bg_cause1 Yes low_sig->high_var No low_cause1 Check Enzyme Activity low_sig->low_cause1 Yes var_cause1 Review Pipetting Technique high_var->var_cause1 Yes bg_cause2 Check for Detection Reagent Issues bg_cause1->bg_cause2 bg_sol1 Use High-Purity Reagents & Fresh Solutions bg_cause1->bg_sol1 bg_sol2 Titrate Detection Reagent & Reduce Exposure Time bg_cause2->bg_sol2 low_cause2 Verify Reagent Concentrations low_cause1->low_cause2 low_sol1 Use Fresh Enzyme Aliquot, Avoid Freeze-Thaw low_cause1->low_sol1 low_sol2 Confirm Concentrations (Enzyme, ATP, Substrate) low_cause2->low_sol2 var_cause2 Check for Inadequate Mixing or Edge Effects var_cause1->var_cause2 var_sol1 Calibrate Pipettes, Use Reverse Pipetting var_cause1->var_sol1 var_sol2 Gently Mix Plate Post-Addition, Avoid Outer Wells var_cause2->var_sol2

References

VEGFR-2-IN-37 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VEGFR-2-IN-37. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this inhibitor in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. By inhibiting VEGFR-2, this compound can block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, which are critical processes in angiogenesis.[1]

Q2: What is the primary application of this compound in research?

A2: this compound is primarily used in cancer research and other fields where pathological angiogenesis is a key factor. It is a potential inhibitor of human umbilical vein endothelial cell (HUVEC) proliferation and can be used to study the effects of VEGFR-2 inhibition on tumor growth and metastasis.[1]

Q3: How should I store this compound powder and stock solutions?

A3: Proper storage is crucial to maintain the stability and activity of the compound.

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.

  • In solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. It is important to protect the solutions from light.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1][2]

Solubility and Solution Preparation

Quantitative Solubility Data

The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO). Data for other common solvents is limited, and the compound is expected to have low solubility in aqueous solutions.

SolventConcentrationMolar ConcentrationNotes
DMSO 25 mg/mL77.07 mMRequires sonication for complete dissolution.[1]
Ethanol Not availableNot availableExpected to be poorly soluble.
Water Not availableNot availableExpected to be poorly soluble.
PBS (pH 7.2) Not availableNot availableExpected to be poorly soluble.
Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Weigh: Accurately weigh the desired amount of the compound. For 1 mL of a 10 mM stock solution, you will need to weigh the appropriate mass based on the compound's molecular weight.

  • Dissolve: Add the calculated volume of anhydrous DMSO to the powder.

  • Vortex: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

  • Sonicate: Place the vial in an ultrasonic bath and sonicate until the solution is clear and all particulate matter has dissolved.[1]

  • Inspect: Visually inspect the solution to ensure it is a clear, homogenous solution.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile tubes and store at -80°C for long-term stability.[1][2]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw Stock Solution: Thaw the 10 mM stock solution of this compound at room temperature.

  • Serial Dilutions in DMSO (Optional but Recommended): To avoid precipitation upon direct dilution into aqueous media, perform initial serial dilutions of the stock solution in DMSO to get closer to the final desired concentrations.

  • Dilution in Culture Medium: Prepare the final working solutions by diluting the DMSO stock (or the intermediate DMSO dilutions) into the complete cell culture medium. It is crucial to add the DMSO solution to the medium and mix immediately and thoroughly.

  • Control Final DMSO Concentration: Ensure that the final concentration of DMSO in all experimental wells, including the vehicle control, is consistent and remains at a non-toxic level, typically below 0.5%.[2] For in vivo studies, the final DMSO concentration should preferably be 2% or lower.[2]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the treatment groups.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not fully dissolve in DMSO. 1. Moisture in DMSO: DMSO is hygroscopic and absorbed water can significantly reduce the solubility of many organic compounds.[1] 2. Insufficient energy to break down aggregates: The compound may have formed stable aggregates that require more energy to dissolve.1. Use fresh, anhydrous DMSO: Always use a new, sealed bottle of high-purity, anhydrous DMSO for preparing stock solutions. 2. Apply sonication and gentle warming: Use a bath or probe sonicator to provide ultrasonic energy.[3] Gentle warming to 37°C can also aid dissolution, but avoid excessive heat which could degrade the compound.
Precipitate forms when diluting DMSO stock solution into aqueous buffer or media. 1. Poor aqueous solubility: Many kinase inhibitors are lipophilic and have low solubility in aqueous solutions.[3] 2. Rapid change in solvent polarity: Adding a concentrated DMSO stock directly to an aqueous solution can cause the compound to crash out of solution.1. Perform serial dilutions in DMSO first: Before diluting into your aqueous buffer, create intermediate dilutions of your stock solution in DMSO. 2. Use a co-solvent: For in vivo experiments, consider using a co-solvent system. Common co-solvents include PEG400, Tween 80, or carboxymethylcellulose (CMC-Na).[2] 3. Lower the final concentration: If possible, lower the final concentration of the inhibitor in your assay.
Inconsistent or no biological activity observed. 1. Compound precipitation: The inhibitor may have precipitated out of the working solution, leading to a lower effective concentration. 2. Compound degradation: The inhibitor may be unstable in the experimental conditions (e.g., temperature, pH). 3. Incorrect concentration: Errors in weighing or dilution calculations.1. Visually inspect working solutions: Before adding to cells or assays, ensure the solution is clear and free of any visible precipitate. 2. Prepare fresh working solutions: Prepare working solutions immediately before use and avoid storing them for extended periods. 3. Verify calculations and technique: Double-check all calculations for preparing stock and working solutions. Ensure accurate pipetting.

Visualizing Experimental Workflows and Pathways

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K Src Src VEGFR2_dimer->Src Ras Ras PLCg->Ras Akt Akt PI3K->Akt Src->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Endothelial_Cell Endothelial Cell Functions: - Proliferation - Migration - Survival ERK->Endothelial_Cell Akt->Endothelial_Cell

Caption: Simplified VEGFR-2 signaling pathway.

Experimental Workflow: Preparing a Stock Solution

Stock_Solution_Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex Thoroughly Add_DMSO->Vortex Sonicate Sonicate Until Clear Vortex->Sonicate Check_Clarity Is the solution clear? Sonicate->Check_Clarity Check_Clarity->Sonicate No Store Aliquot and Store at -80°C Check_Clarity->Store Yes End End Store->End

Caption: Workflow for preparing a stock solution.

Troubleshooting Logic for Solubility Issues

Solubility_Troubleshooting Start Solubility Issue Encountered Check_DMSO Is DMSO fresh and anhydrous? Start->Check_DMSO Use_New_DMSO Use a new, sealed bottle of DMSO Check_DMSO->Use_New_DMSO No Apply_Energy Apply sonication and/or gentle warming (37°C) Check_DMSO->Apply_Energy Yes Use_New_DMSO->Apply_Energy Still_Issue Still having issues? Apply_Energy->Still_Issue Consider_Alternatives Consider alternative solvents (if compatible with assay) or lower concentration Still_Issue->Consider_Alternatives Yes Resolved Issue Resolved Still_Issue->Resolved No Consider_Alternatives->Resolved

Caption: Troubleshooting logic for solubility.

References

Technical Support Center: Minimizing Cytotoxicity of VEGFR-2 Inhibitors in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, such as VEGFR-2-IN-37, during long-term experimental studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments in a question-and-answer format.

Question Possible Cause Suggested Solution
High cell death is observed even at the expected effective concentration. The inhibitor concentration may be too high for your specific cell type, as primary and certain cancer cell lines can be more sensitive than commonly used immortalized lines. Off-target effects of the kinase inhibitor could also be contributing to cytotoxicity.[1]Perform a dose-response curve to determine the optimal concentration. Start with a lower concentration range and identify the lowest concentration that provides the desired biological effect with minimal toxicity. To mitigate off-target effects, use the lowest effective concentration possible.[1]
Initial experiments show efficacy, but the effect diminishes over time in long-term studies. The inhibitor may be degrading under your specific experimental conditions. Alternatively, the cells may be metabolizing the compound, thereby reducing its effective concentration.[1]For long-term experiments, consider replacing the media with fresh inhibitor-containing media every 24-48 hours.[1] It is also advisable to perform a time-course experiment to determine the duration of effective inhibition.
Inconsistent results are observed between experimental replicates. Variability in primary cell health and passage number can lead to differing sensitivities to the inhibitor. Inconsistent cell seeding density can also contribute to this issue.[1]Use primary cells at a consistent and low passage number and ensure they are in the exponential growth phase before starting the treatment. Standardize your cell seeding density for all experiments.[1]
The inhibitor is precipitating in the cell culture medium. Indole-based kinase inhibitors can have poor aqueous solubility.Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2] Brief sonication of the stock solution can also aid in dissolution.[2]
Observed cytotoxicity may be an on-target effect. The targeted cell line may be highly dependent on the VEGFR-2 signaling pathway for survival.Use a control cell line that does not express VEGFR-2 or is not dependent on its signaling. If the inhibitor is not toxic to the control line at the same concentration, the observed cytotoxicity is likely an on-target effect.

Frequently Asked Questions (FAQs)

Question Answer
What are the typical off-target effects of VEGFR-2 inhibitors? Like many kinase inhibitors, VEGFR-2 inhibitors can have off-target effects by binding to other kinases with similar ATP-binding pockets.[1] Common off-target effects can impact cell cycle progression and other signaling pathways, leading to unexpected cellular responses and toxicity.[3] A kinase selectivity profile, if available, should be consulted.
How can I confirm the on-target activity of my VEGFR-2 inhibitor? To confirm on-target activity, you can perform a Western blot to assess the phosphorylation status of VEGFR-2 and its downstream targets like ERK1/2. A potent and specific inhibitor should reduce the phosphorylation of these targets at concentrations that do not cause widespread cell death.
What is the recommended duration of incubation with a VEGFR-2 inhibitor for different assays? The optimal incubation time depends on the biological question. For signaling studies (e.g., checking phosphorylation levels), a short incubation of 1-4 hours is often sufficient. For functional assays such as proliferation or migration, longer incubation times (24-72 hours or more) may be necessary. A time-course experiment is recommended to determine the optimal duration for your specific assay.[1]
Is it necessary to use serum-free media when treating with a VEGFR-2 inhibitor? The use of serum-free or reduced-serum media can be beneficial, as growth factors in serum can activate parallel signaling pathways that may mask the effect of the inhibitor or contribute to cell survival, complicating the interpretation of cytotoxicity data.
What are some general strategies to reduce cytotoxicity in long-term studies? Consider intermittent dosing schedules to reduce continuous exposure. Also, analyzing the activation state of upstream and parallel signaling pathways can help identify potential resistance mechanisms that may develop over time.[1]

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal Inhibitor Concentration

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) and the concentration that causes 50% cytotoxicity (CC50) of a VEGFR-2 inhibitor.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.

  • Compound Preparation: Prepare a serial dilution of the VEGFR-2 inhibitor in complete culture medium. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM) is recommended. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).[3]

  • Treatment: Remove the old medium from the cells and add the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]

  • Viability Assay: Add a cell viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the inhibitor concentration to determine the CC50.

Protocol 2: Long-Term Cytotoxicity Assay

This protocol is designed to assess the cytotoxicity of a VEGFR-2 inhibitor over an extended period.

  • Cell Seeding: Seed cells in multiple plates (one for each time point) at a low density to allow for long-term growth.

  • Treatment: Treat the cells with the VEGFR-2 inhibitor at a concentration determined from the dose-response experiment (ideally the lowest effective concentration). Include vehicle-treated control wells.

  • Medium Changes: For long-term experiments, it is crucial to replace the medium with fresh medium containing the inhibitor every 48-72 hours to maintain the compound's effective concentration and provide fresh nutrients.[1]

  • Time Points: At designated time points (e.g., Day 3, 7, 10, 14), perform a cytotoxicity assay on one of the plates.

  • Cytotoxicity Assessment: Utilize a suitable cytotoxicity assay, such as a DNA-binding dye assay (e.g., CellTox™ Green) which is amenable to real-time measurements, or a lactate dehydrogenase (LDH) release assay.

  • Data Analysis: Quantify cytotoxicity at each time point and compare the treated cells to the vehicle-treated controls to assess the long-term impact of the inhibitor on cell viability.

Data Presentation

The following tables can be used to summarize the quantitative data from your experiments.

Table 1: Dose-Response Data for this compound

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100
0.01
0.03
0.1
0.3
1
3
10

Table 2: Long-Term Cytotoxicity of this compound

Time Point% Cytotoxicity (Mean ± SD) - Vehicle Control% Cytotoxicity (Mean ± SD) - this compound
Day 3
Day 7
Day 10
Day 14

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Nucleus Nucleus Akt->Nucleus Cell Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus Proliferation, Migration VEGFR2_IN_37 This compound VEGFR2_IN_37->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Treatment & Incubation cluster_analysis Phase 3: Data Acquisition & Analysis Start Start: Select Cell Line Seed Seed Cells in 96-well Plates Start->Seed Prep Prepare Serial Dilutions of this compound Seed->Prep Treat Treat Cells with Inhibitor Prep->Treat Incubate Incubate for Defined Time Points Treat->Incubate Assay Perform Cytotoxicity Assay (e.g., MTT) Incubate->Assay Read Read Plate Assay->Read Analyze Analyze Data: Determine IC50/CC50 Read->Analyze End End: Optimal Concentration Identified Analyze->End

Caption: Experimental workflow for determining the optimal concentration of a VEGFR-2 inhibitor.

References

Technical Support Center: Control Experiments for VEGFR-2 Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.

Troubleshooting Guides

This section addresses specific issues that may arise during your VEGFR-2 inhibition experiments.

Issue 1: High variability or inconsistent results in in-vitro angiogenesis assays (e.g., tube formation assay).

Possible Causes and Solutions:

  • Inconsistent Cell Health and Passage Number: Use endothelial cells (like HUVECs) at a consistent and low passage number. High passage numbers can lead to altered cell behavior and reduced responsiveness to stimuli.

  • Variable Matrigel™ Thickness: Ensure a uniform thickness of the Matrigel™ or other basement membrane extract. Uneven surfaces can lead to inconsistent tube formation.

  • Suboptimal Seeding Density: Titrate the cell seeding density to find the optimal concentration for robust tube formation in your positive control group.

  • Inadequate Serum Starvation: Serum contains various growth factors that can mask the specific effects of VEGF. Ensure cells are properly serum-starved before stimulation to reduce background signaling.[1][2]

Recommended Control Experiments:

Control Type Purpose Example Protocol Expected Outcome
Positive Control To confirm that the cells and assay conditions are optimal for angiogenesis.Treat endothelial cells with a known angiogenesis inducer, such as Vascular Endothelial Growth Factor (VEGF) or Fibroblast Growth Factor 2 (FGF2).[1][3]Robust formation of capillary-like tube structures.[1][3]
Negative Control To establish a baseline for minimal or no tube formation.Treat cells with the vehicle (e.g., DMSO, PBS) used to dissolve the inhibitor.[1]Minimal to no tube formation.[1]
Inhibitor Negative Control To ensure the observed anti-angiogenic effect is due to VEGFR-2 inhibition and not general cytotoxicity.Use a known inhibitor of tube formation that does not affect cell viability, such as Suramin.[1]Inhibition of tube formation without a significant decrease in cell viability.

Issue 2: No significant inhibition of VEGFR-2 phosphorylation observed in Western Blot.

Possible Causes and Solutions:

  • Suboptimal Inhibitor Concentration or Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your inhibitor.

  • Inactive Inhibitor: Verify the activity of your inhibitor by testing it in a cell-free kinase assay or by comparing it to a known, potent VEGFR-2 inhibitor like Sunitinib or Sorafenib.[4][5]

  • Poor Antibody Quality: Use a well-validated antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2).

  • Inefficient Cell Lysis or Protein Extraction: Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of VEGFR-2.

Recommended Control Experiments:

Control Type Purpose Example Protocol Expected Outcome
Positive Control (Stimulation) To confirm that the VEGF stimulation is effectively inducing VEGFR-2 phosphorylation.Treat cells with an optimal concentration of VEGF-A (e.g., 50 ng/mL) for a short duration (e.g., 10 minutes).[2]Strong band corresponding to phosphorylated VEGFR-2 on the Western blot.
Negative Control (Unstimulated) To establish the baseline level of VEGFR-2 phosphorylation.Treat cells with serum-free media without VEGF stimulation.No or very faint band for phosphorylated VEGFR-2.
Loading Control To ensure equal protein loading across all lanes.Probe the same membrane with an antibody against a housekeeping protein like β-actin or GAPDH.[6][7]Consistent band intensity across all lanes.
Positive Inhibitor Control To validate the experimental setup for detecting inhibition.Treat cells with a well-characterized VEGFR-2 inhibitor (e.g., Sunitinib) prior to VEGF stimulation.[4]Significant reduction in the VEGF-induced p-VEGFR-2 signal.

Frequently Asked Questions (FAQs)

Q1: What are the essential positive and negative controls for a cell proliferation assay (e.g., MTT, BrdU) when testing a VEGFR-2 inhibitor?

A1:

  • Positive Control: Cells treated with VEGF to stimulate proliferation. This demonstrates that the cells are responsive to the growth factor.

  • Negative Control: Cells treated with the vehicle (e.g., DMSO) to establish the baseline proliferation rate.

  • Inhibitor Positive Control: A known VEGFR-2 inhibitor (e.g., SU5408) to confirm that the assay can detect an anti-proliferative effect.[8]

  • Cytotoxicity Control: It is crucial to distinguish between anti-proliferative and cytotoxic effects. A separate cytotoxicity assay (e.g., LDH release or Trypan Blue exclusion) should be performed in parallel.

Q2: How can I control for off-target effects of my VEGFR-2 inhibitor?

A2: Off-target effects are a common concern with kinase inhibitors.[9][10] To address this, consider the following:

  • Kinase Profiling: Screen your inhibitor against a panel of other kinases, particularly those with high structural similarity to VEGFR-2, to assess its selectivity.

  • Use of Multiple Inhibitors: Use multiple, structurally distinct VEGFR-2 inhibitors. If they all produce the same biological effect, it is more likely to be an on-target effect.

  • Rescue Experiments: If the inhibitor's effect is truly on-target, it might be reversible by adding an excess of the downstream signaling molecule.

  • Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate VEGFR-2 expression. The effect of the inhibitor should be diminished in these models.

Q3: What are the key downstream targets I should examine by Western blot to confirm VEGFR-2 pathway inhibition?

A3: Upon activation, VEGFR-2 triggers several downstream signaling cascades.[11] Examining the phosphorylation status of key proteins in these pathways can confirm pathway inhibition. Key targets include:

  • Akt (Protein Kinase B): A central node for cell survival and proliferation.[6][12]

  • ERK1/2 (extracellular signal-regulated kinases 1 and 2): Involved in cell proliferation and differentiation.[6][12]

  • mTOR (mammalian target of rapamycin): A key regulator of cell growth and proliferation.[6]

  • p38 MAPK: Involved in cell migration.[11]

Experimental Protocols

Protocol 1: Western Blot for VEGFR-2 Phosphorylation

  • Cell Culture and Treatment: Seed human umbilical vein endothelial cells (HUVECs) in 6-well plates and grow to 80-90% confluency.[2]

  • Serum Starvation: Serum-starve the cells for 4-6 hours.[2]

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of your VEGFR-2 inhibitor or controls for 2 hours.[2]

  • VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.[2]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[2]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[2]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2) overnight at 4°C.[2]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total VEGFR-2 and a loading control (e.g., β-actin).[6]

Protocol 2: Endothelial Cell Tube Formation Assay

  • Matrigel™ Coating: Thaw Matrigel™ on ice and coat the wells of a 96-well plate. Polymerize the gel at 37°C for 30 minutes.

  • Cell Preparation: Harvest and resuspend endothelial cells in serum-free medium.

  • Treatment: Mix the cells with your VEGFR-2 inhibitor, positive controls (VEGF), or negative controls (vehicle).

  • Seeding: Seed the cell suspension onto the polymerized Matrigel™.

  • Incubation: Incubate for 4-18 hours at 37°C in a humidified incubator.

  • Imaging and Analysis: Capture images using a microscope and quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: VEGFR-2 signaling pathway and downstream effectors.

Experimental_Workflow_VEGFR2_Inhibition cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot (p-VEGFR-2, p-Akt, p-ERK) Cell_Proliferation->Western_Blot Tube_Formation Tube Formation Assay Western_Blot->Tube_Formation Xenograft Tumor Xenograft Model Tube_Formation->Xenograft Matrigel_Plug Matrigel Plug Assay Tube_Formation->Matrigel_Plug Evaluate Evaluate Anti-Angiogenic and Anti-Tumor Efficacy Xenograft->Evaluate Matrigel_Plug->Evaluate Start Test Compound Start->Kinase_Assay

Caption: General experimental workflow for VEGFR-2 inhibitor studies.

References

Technical Support Center: Troubleshooting VEGFR-2 Western Blots

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VEGFR-2 Western blotting. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during the immunodetection of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during your VEGFR-2 Western blot experiments.

FAQ 1: Why am I seeing no signal or a very weak signal for VEGFR-2?

A weak or absent signal is a common issue in Western blotting. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Guide: Weak or No VEGFR-2 Signal

Possible Cause Recommended Solution
Low Protein Abundance VEGFR-2 expression can be low in some cell types or tissues. Increase the total protein loaded per lane (50-100 µg is a good starting point).[1][2] Consider using a positive control, such as lysates from HUVEC cells or cells overexpressing VEGFR-2, to confirm your system is working. For very low expression, you may need to enrich your sample for VEGFR-2 via immunoprecipitation prior to Western blotting.[3][4][5]
Inefficient Protein Extraction Ensure your lysis buffer is appropriate for extracting membrane proteins and includes protease and phosphatase inhibitors to prevent degradation of VEGFR-2.[2] All extraction steps should be performed at 2-8°C to minimize enzymatic activity.
Suboptimal Antibody Concentration The primary or secondary antibody concentration may be too low. Perform a dot blot to test antibody activity.[3] Increase the antibody concentration incrementally. For example, if you used a 1:2000 dilution for the primary antibody, try 1:1000.[1][4]
Inactive Antibodies Confirm that your primary and secondary antibodies have been stored correctly and have not expired.[1] Avoid repeated freeze-thaw cycles. It's best to use freshly diluted antibodies for each experiment.[2]
Inefficient Protein Transfer Verify successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[4] Optimize transfer conditions based on the high molecular weight of VEGFR-2 (~200-230 kDa). This may require a longer transfer time or higher voltage. Also, ensure there are no air bubbles between the gel and the membrane.[5]
Inappropriate Blocking Buffer While 5% non-fat dry milk is a common blocking agent, it can sometimes mask the epitope of interest. Try switching to a 5% BSA solution or a commercial blocking buffer.[1][4]
Insufficient Exposure Time If using a chemiluminescent substrate, try increasing the exposure time to the film or digital imager.[1][4]
FAQ 2: I'm observing two bands for VEGFR-2. Is this normal?

Yes, it is common to observe two distinct bands for VEGFR-2 in a Western blot.

Explanation of Double Banding

VEGFR-2 is a glycoprotein, meaning it undergoes post-translational modification in the form of glycosylation.[6] This process adds sugar moieties to the protein, which increases its molecular weight. The two bands you are seeing likely represent:

  • The upper band (~230 kDa): The mature, fully glycosylated form of VEGFR-2.[7][8]

  • The lower band (~200 kDa): The immature, non-glycosylated precursor form of the receptor.[6][7][8]

The relative intensity of these bands can vary depending on the cell type, experimental conditions, and the specific antibody used.

FAQ 3: My VEGFR-2 band is appearing at a different molecular weight than expected.

The predicted molecular weight of VEGFR-2 can vary, but here are some common reasons for unexpected sizes.

Troubleshooting Guide: Incorrect Molecular Weight

Observation Possible Cause & Explanation
Band is higher than ~230 kDa This could be due to extensive post-translational modifications other than glycosylation, or potential protein-protein interactions that were not fully disrupted during sample preparation.
Band is lower than ~200 kDa You may be detecting a cleavage product or a splice variant of VEGFR-2.[9] Some studies have reported smaller, soluble forms of the receptor.[10] Ensure your lysis buffer contains protease inhibitors to prevent degradation.
Multiple bands of varying sizes This could indicate protein degradation, the presence of different isoforms, or non-specific antibody binding. Ensure you are using a validated antibody and have optimized your blocking and washing steps.
FAQ 4: How can I improve the signal for phosphorylated VEGFR-2?

Detecting the phosphorylated, active form of VEGFR-2 requires specific experimental considerations.

Tips for Detecting Phospho-VEGFR-2

  • Cell Stimulation: The phosphorylation of VEGFR-2 is transient and often requires stimulation with its ligand, VEGF-A.[11][12] A typical stimulation is 10-100 ng/mL of VEGF-A for 5-10 minutes.[13][14]

  • Use Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of the protein.

  • Choose the Correct Antibody: Use an antibody that is specific for the phosphorylated form of VEGFR-2 at a particular tyrosine residue (e.g., Tyr1175, Tyr1214, or the dual site Tyr1054/1059).[11][13][15]

  • Positive Control: Use a known positive control, such as lysates from VEGF-stimulated HUVEC cells, to validate your experimental setup.

  • Sensitive Detection: Use a high-sensitivity chemiluminescent substrate to enhance the detection of the typically low-abundance phosphorylated protein.

Experimental Protocols

Here are detailed methodologies for key experiments related to VEGFR-2 Western blotting.

Protocol 1: Cell Lysis and Protein Extraction

This protocol is designed for the extraction of total protein from cultured cells.

  • Cell Preparation: Culture cells to the desired confluency. If investigating phosphorylation, serum-starve the cells overnight and then stimulate with VEGF-A for the desired time.

  • Washing: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail directly to the culture dish.

  • Scraping and Collection: Use a cell scraper to gently collect the cell lysate. Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.

Protocol 2: Western Blotting for VEGFR-2

This is a general protocol; specific antibody datasheets should be consulted for optimal dilutions.

  • Sample Preparation: Mix your protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 50-100 µg of total protein per lane onto a 7.5% polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. Given the large size of VEGFR-2, a wet transfer overnight at 4°C is recommended for optimal efficiency.

  • Membrane Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary VEGFR-2 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[1]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a digital imager or X-ray film.

Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling VEGF VEGF-A VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 Binds P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg Activates PI3K PI3K P_VEGFR2->PI3K Activates Grb2 Grb2 P_VEGFR2->Grb2 Recruits Proliferation Cell Proliferation PLCg->Proliferation Akt Akt PI3K->Akt MAPK MAPK (ERK1/2) Grb2->MAPK Survival Cell Survival Akt->Survival MAPK->Proliferation Migration Cell Migration MAPK->Migration

Caption: Simplified VEGFR-2 signaling pathway upon ligand binding.

Western Blot Workflow for VEGFR-2

Western_Blot_Workflow SamplePrep 1. Sample Preparation SDSPAGE 2. SDS-PAGE SamplePrep->SDSPAGE Transfer 3. Protein Transfer SDSPAGE->Transfer Blocking 4. Blocking Transfer->Blocking PrimaryAb 5. Primary Ab (anti-VEGFR-2) Blocking->PrimaryAb SecondaryAb 6. Secondary Ab (HRP-conjugated) PrimaryAb->SecondaryAb Detection 7. Detection (ECL) SecondaryAb->Detection Analysis 8. Analysis Detection->Analysis

Caption: General workflow for VEGFR-2 Western blotting.

References

Technical Support Center: Optimizing Incubation Times for VEGFR-2-IN-37 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing VEGFR-2-IN-37 in their experiments. The information is designed to assist in optimizing incubation times and addressing common issues encountered during cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and incubation time for this compound in cell culture experiments?

A1: As a starting point, a concentration range of 1 µM to 50 µM can be tested. For initial cell viability or proliferation assays, an incubation time of 24 to 72 hours is recommended to observe significant effects. For signaling studies, such as analyzing VEGFR-2 phosphorylation, a much shorter pre-incubation time of 1 to 4 hours with this compound is typically sufficient before stimulating the cells with VEGF.

Q2: How can I determine the optimal incubation time for my specific cell line and experiment?

A2: The optimal incubation time is dependent on the cell type, the concentration of this compound, and the specific endpoint being measured. It is highly recommended to perform a time-course experiment. For example, in a cell viability assay, you could test incubation times of 24, 48, and 72 hours. For phosphorylation studies, you might test pre-incubation times of 30 minutes, 1, 2, and 4 hours.

Q3: What is the IC50 of this compound?

Q4: Should I be concerned about the stability of this compound in culture medium over long incubation periods?

A4: For long-term experiments (e.g., over 48 hours), it is good practice to consider the stability of any small molecule inhibitor. If you observe a decrease in the inhibitory effect over time, you may need to replenish the medium with fresh this compound every 24 to 48 hours.

Troubleshooting Guides

Problem 1: Inconsistent or Noisy Data in Cell Viability Assays
Possible Cause Suggested Solution
Uneven cell seeding Ensure a single-cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates.
Inconsistent drug concentration Prepare a fresh stock solution of this compound and perform serial dilutions accurately. Ensure thorough mixing of the compound in the culture medium.
Sub-optimal incubation time Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal window for observing a significant and reproducible effect.
Cell confluence issues Seed cells at a density that prevents them from becoming over-confluent by the end of the experiment, as this can affect viability independent of the treatment.
Problem 2: Weak or No Inhibition of VEGFR-2 Phosphorylation in Western Blot
Possible Cause Suggested Solution
Insufficient pre-incubation time Increase the pre-incubation time with this compound before VEGF stimulation. A range of 1 to 4 hours is a good starting point.
VEGF stimulation is too strong or too long Optimize the concentration and duration of VEGF stimulation. A short stimulation time (e.g., 5-15 minutes) is often sufficient to see robust phosphorylation.[2]
Low antibody affinity or concentration Use a validated phospho-VEGFR-2 antibody at the recommended dilution. Ensure the primary and secondary antibodies are compatible.[3]
Poor protein transfer Verify transfer efficiency using Ponceau S staining. Optimize transfer conditions (time, voltage) for your specific gel and membrane type.[4]
Low signal detection Use a more sensitive ECL substrate. Ensure the substrate has not expired.[5]
Problem 3: High Background in ELISA Assays
Possible Cause Suggested Solution
Insufficient washing Increase the number of wash steps and ensure complete removal of the wash buffer between steps.[6][7]
Antibody concentration too high Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[8]
Inadequate blocking Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat dry milk).[7]
Cross-reactivity of antibodies Ensure the secondary antibody is specific to the primary antibody's host species.[9]
Contaminated reagents Use fresh, sterile buffers and reagents.[8]

Quantitative Data Summary

The following table summarizes typical concentration ranges and incubation times for various VEGFR-2 inhibitors in different cell-based assays. This data is provided as a reference to guide your experimental design with this compound.

Inhibitor Assay Type Cell Line Concentration Range Incubation Time Reference
SorafenibCell Viability (MTT)HepG2, A549, HCT-116, MCF-76.48 - 38.58 µM (IC50)24 hours[10]
SunitinibCell ProliferationHL-60, HEL1 µg/mL48 - 72 hours[11]
SU5408Cell ProliferationHCM-SqCC010Not specifiedNot specified[12]
MelatoninVEGFR-2 PhosphorylationHUVECs0.001 - 1 mM4 hours (pre-incubation)[13]
Novel Oxadiazole DerivativeCell Viability (MTT)HepG2, MDA-MB-23111.5 - 13 µM (IC50)48 hours[14]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot for VEGFR-2 Phosphorylation
  • Cell Culture and Starvation: Grow cells to 80-90% confluency. Starve the cells in serum-free medium for 4-6 hours.

  • Inhibitor Pre-incubation: Treat the cells with various concentrations of this compound for 1-4 hours.

  • VEGF Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 5-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against phospho-VEGFR-2 (e.g., p-VEGFR-2 Tyr1175) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed for total VEGFR-2 and a loading control like GAPDH or β-actin.

ELISA for Downstream Effector (e.g., Phospho-ERK)
  • Coating: Coat a 96-well plate with a capture antibody against the target protein (e.g., total ERK) overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

  • Sample Addition: Add cell lysates (prepared as in the Western blot protocol) to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a detection antibody that recognizes the phosphorylated form of the target protein (e.g., phospho-ERK). Incubate for 2 hours at room temperature.

  • Enzyme-Conjugated Secondary Antibody: Wash the plate and add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG). Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).

  • Stop Reaction: Stop the reaction with a stop solution.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration VEGFR2_IN_37 This compound VEGFR2_IN_37->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_phosphorylation VEGFR-2 Phosphorylation Assay seed_cells Seed Cells add_inhibitor Add this compound seed_cells->add_inhibitor incubate_24_72h Incubate 24-72h add_inhibitor->incubate_24_72h mtt_assay MTT Assay incubate_24_72h->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance starve_cells Serum Starve Cells pre_incubate Pre-incubate with this compound (1-4h) starve_cells->pre_incubate stimulate_vegf Stimulate with VEGF (5-15 min) pre_incubate->stimulate_vegf lyse_cells Lyse Cells stimulate_vegf->lyse_cells western_blot Western Blot / ELISA lyse_cells->western_blot

Caption: A typical experimental workflow for testing this compound.

Troubleshooting_Logic start Inconsistent Results? check_viability Cell Viability Assay? start->check_viability Yes check_phospho Phosphorylation Assay? start->check_phospho No viability_solutions Check: - Cell Seeding - Drug Dilution - Incubation Time check_viability->viability_solutions phospho_solutions Check: - Pre-incubation Time - VEGF Stimulation - Antibody Quality check_phospho->phospho_solutions

Caption: A troubleshooting decision tree for inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of VEGFR-2-IN-37 and Sunitinib in Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors: VEGFR-2-IN-37 and the well-established multi-targeted kinase inhibitor, sunitinib. The focus is on their performance in key in vitro angiogenesis assays, supported by available experimental data and detailed protocols to aid in the design and interpretation of related research.

Introduction to VEGFR-2 and Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, particularly through VEGFR-2, is a primary driver of angiogenesis.[1][2] Inhibition of this pathway is a key strategy in cancer therapy. Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of various cancers, known to target VEGFRs, platelet-derived growth factor receptors (PDGFRs), and c-Kit.[3][4] this compound is described as a VEGFR-2 inhibitor, though publicly available data on its specific activity is limited.

Comparative Efficacy in Angiogenesis Assays

A direct quantitative comparison of this compound and sunitinib is challenging due to the limited published data for this compound. The available information is summarized below.

ParameterThis compoundSunitinib
VEGFR-2 Kinase Inhibition (IC50) Data not available. Inhibition rate of ~56.9% at 200 μM has been reported.[5]80 nM (cell-free assay)[3][4]; 10 nM (in NIH-3T3 cells expressing VEGFR-2)[3]
HUVEC Proliferation Inhibition (IC50) Potential inhibitor of HUVEC proliferation, but specific IC50 value is not publicly available.[5]40 nM (VEGF-induced proliferation)[3]; ~0.01 µmol/L (VEGF-dependent proliferation)[6]
Endothelial Cell Tube Formation Inhibition Data not available.IC50 of 2.1 μM (VEGF-induced tube formation) has been reported.[4]
Endothelial Cell Migration Inhibition Data not available.5 μM strongly reduced meningioma cell migration.[7]

Note: The lack of comprehensive, peer-reviewed data for this compound significantly limits a direct and robust comparison of its potency against sunitinib. The data for sunitinib is derived from multiple studies and may vary based on experimental conditions.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

Both this compound and sunitinib are believed to exert their anti-angiogenic effects by inhibiting the VEGFR-2 signaling cascade. Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation initiates a cascade of downstream signaling events, activating pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways.[8] These pathways are crucial for promoting endothelial cell proliferation, migration, survival, and ultimately, the formation of new blood vessels. By inhibiting the kinase activity of VEGFR-2, these compounds block the initiation of this signaling cascade.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK Pathway (Raf-MEK-ERK) PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor This compound Sunitinib Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and points of inhibition.

Experimental Protocols for Angiogenesis Assays

Below are detailed methodologies for key in vitro assays used to evaluate the anti-angiogenic properties of compounds like this compound and sunitinib.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix.

Tube_Formation_Workflow Start Start Coat_Plate Coat 96-well plate with Matrigel Start->Coat_Plate Incubate_Gel Incubate at 37°C to allow gel formation Coat_Plate->Incubate_Gel Seed_Cells Seed HUVECs onto the Matrigel Incubate_Gel->Seed_Cells Add_Compounds Add test compounds (this compound or Sunitinib) and controls Seed_Cells->Add_Compounds Incubate_Tubes Incubate for 4-18 hours to allow tube formation Add_Compounds->Incubate_Tubes Image Image wells using a microscope Incubate_Tubes->Image Analyze Quantify tube length, branch points, and loops Image->Analyze End End Analyze->End

Caption: Workflow for the endothelial cell tube formation assay.

Detailed Protocol:

  • Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Using pre-cooled pipette tips, add 50-100 µL of the extract to each well of a 96-well plate. Ensure the entire bottom of the well is covered.

  • Gel Formation: Incubate the plate at 37°C for at least 30 minutes to allow the matrix to solidify.

  • Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in appropriate growth medium. Seed the cells onto the solidified matrix at a density of 1-2 x 10^4 cells per well.

  • Compound Treatment: Add varying concentrations of this compound, sunitinib, or vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.

  • Imaging and Analysis: After incubation, visualize the formation of capillary-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of enclosed loops using image analysis software.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Detailed Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (this compound or sunitinib) or a vehicle control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable, metabolically active cells.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to study directional cell migration in vitro.

Wound_Healing_Workflow Start Start Seed_Cells Seed HUVECs in a multi-well plate Start->Seed_Cells Confluent_Monolayer Grow cells to a confluent monolayer Seed_Cells->Confluent_Monolayer Create_Wound Create a 'scratch' or 'wound' in the monolayer with a pipette tip Confluent_Monolayer->Create_Wound Wash Wash with PBS to remove detached cells Create_Wound->Wash Add_Media Add fresh media with test compounds or controls Wash->Add_Media Image_T0 Image the wound at time 0 Add_Media->Image_T0 Incubate Incubate for 12-24 hours Image_T0->Incubate Image_Tfinal Image the wound at the final time point Incubate->Image_Tfinal Analyze Measure the change in wound area to quantify migration Image_Tfinal->Analyze End End Analyze->End

Caption: Workflow for the wound healing (scratch) assay.

Detailed Protocol:

  • Cell Seeding and Growth: Seed HUVECs in a 6- or 12-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Using a sterile pipette tip, create a straight scratch or "wound" through the center of the cell monolayer.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells and debris.

  • Compound Treatment: Replace the PBS with fresh culture medium containing the desired concentrations of this compound, sunitinib, or a vehicle control. To minimize the effects of cell proliferation on wound closure, it is advisable to use a low-serum medium or add a proliferation inhibitor like mitomycin C.

  • Imaging: Capture images of the wound at the beginning of the experiment (time 0) and at various time points thereafter (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

  • Analysis: Measure the area of the wound at each time point using image analysis software. The rate of cell migration can be determined by calculating the percentage of wound closure over time.

Conclusion

Sunitinib is a well-characterized inhibitor of VEGFR-2 with demonstrated potent anti-angiogenic effects in a variety of in vitro assays.[3][4][6][7] In contrast, while this compound is marketed as a VEGFR-2 inhibitor, there is a significant lack of publicly available, peer-reviewed data to substantiate its efficacy and potency in key angiogenesis assays. Researchers considering the use of this compound should be aware of this data gap and may need to perform extensive in-house validation to determine its activity profile and compare it to established inhibitors like sunitinib. The provided experimental protocols offer a framework for conducting such comparative studies.

References

A Comparative Analysis of VEGFR-2-IN-37 and Sorafenib in Anti-Angiogenic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-cancer therapeutics, the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) stands as a pivotal strategy to curtail tumor angiogenesis. This guide provides a detailed comparison of two inhibitors of this critical receptor: the multi-kinase inhibitor sorafenib, a well-established therapeutic agent, and the novel compound VEGFR-2-IN-37. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative efficacy based on available preclinical data, and the experimental methodologies employed in their evaluation.

Mechanism of Action: A Tale of Two Inhibitors

Sorafenib is a potent multi-kinase inhibitor that exerts its anti-cancer effects through a dual mechanism. It targets the RAF/MEK/ERK signaling pathway, which is crucial for tumor cell proliferation, and simultaneously inhibits several receptor tyrosine kinases involved in angiogenesis and tumor progression, including VEGFR-1, VEGFR-2, VEGFR-3, and platelet-derived growth factor receptor β (PDGFR-β). By acting on both the tumor cells and the tumor vasculature, sorafenib effectively disrupts key processes in cancer growth and metastasis.

This compound , identified as compound 2f in its primary publication, is a more targeted inhibitor, with its activity primarily directed against VEGFR-2. It belongs to a class of thieno[3,2-d]pyrimidinone derivatives designed specifically to inhibit this receptor.[1][2] Its mechanism is centered on blocking the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing the autophosphorylation and activation of the receptor in response to its ligand, VEGF. This targeted inhibition is aimed at specifically disrupting the signaling cascade that leads to endothelial cell proliferation and the formation of new blood vessels.

Comparative Efficacy: A Look at the Preclinical Data

The following tables summarize the available quantitative data for this compound and sorafenib, providing a side-by-side comparison of their in vitro efficacy.

Table 1: In Vitro VEGFR-2 Kinase Inhibition

CompoundTargetIC50 (nM)
This compound (Compound 2f) VEGFR-2~1000 (1 µM)
Sorafenib VEGFR-290

Note: The IC50 for this compound is approximated from the primary literature which states inhibition at the µM level.

Table 2: Anti-Proliferative Activity in Human Umbilical Vein Endothelial Cells (HUVECs)

CompoundCell LineAssayIC50 (µM)
This compound (Compound 2f) HUVECProliferation Assay~1
Sorafenib HUVECProliferation Assay~5-50 (cell growth dependent)

Note: The IC50 for this compound is approximated from the primary literature. The IC50 for sorafenib in HUVECs can vary depending on assay conditions and duration.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental evaluation of these compounds, the following diagrams are provided.

VEGFR-2 Signaling Pathway VEGFR-2 Signaling Pathway Inhibition cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation & Angiogenesis ERK->Proliferation Promotes Sorafenib Sorafenib Sorafenib->VEGFR2 Sorafenib->RAF VEGFR2_IN_37 This compound VEGFR2_IN_37->VEGFR2

Caption: Comparative inhibition of the VEGFR-2 signaling pathway.

Experimental Workflow In Vitro Efficacy Evaluation Workflow cluster_synthesis cluster_assays cluster_data Compound_Synthesis Synthesis of This compound Kinase_Assay VEGFR-2 Enzymatic Assay Compound_Synthesis->Kinase_Assay Proliferation_Assay HUVEC Proliferation Assay (e.g., MTT) Compound_Synthesis->Proliferation_Assay Sorafenib_Prep Sorafenib (Commercial Source) Sorafenib_Prep->Kinase_Assay Sorafenib_Prep->Proliferation_Assay IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase HUVEC_Culture HUVEC Culture HUVEC_Culture->Proliferation_Assay IC50_Cell Determine Anti-Proliferative IC50 Proliferation_Assay->IC50_Cell

Caption: Workflow for in vitro comparison of VEGFR-2 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned.

VEGFR-2 Kinase Assay (General Protocol)

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compounds (this compound and sorafenib) in DMSO. b. In a 96-well plate, add the kinase assay buffer, the substrate, and the test compound dilutions. c. Initiate the kinase reaction by adding a solution of VEGFR-2 enzyme and ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent and a microplate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response curve using non-linear regression.

HUVEC Proliferation Assay (MTT Assay)

This assay assesses the cytostatic or cytotoxic effects of the compounds on endothelial cells.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium (EGM) supplemented with growth factors and serum in a humidified incubator at 37°C and 5% CO2.

  • Procedure: a. Seed HUVECs into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. The following day, replace the medium with fresh medium containing serial dilutions of the test compounds (this compound and sorafenib). Include a vehicle control (DMSO). c. Incubate the cells for a specified period (e.g., 48-72 hours). d. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals. e. Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent solution). f. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value is determined by fitting the dose-response curve using non-linear regression.[3]

Conclusion

References

Comparative Analysis of VEGFR-2-IN-37 and Alternative Kinase Inhibitors for Angiogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the inhibitory activity of VEGFR-2-IN-37 against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The performance of this compound is benchmarked against other commercially available and well-characterized VEGFR-2 inhibitors, supported by experimental data and detailed protocols to aid in the selection of appropriate compounds for anti-angiogenic research.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are pivotal in the process of angiogenesis, the formation of new blood vessels. In pathological conditions such as cancer, uncontrolled angiogenesis is a hallmark, supplying tumors with essential nutrients and oxygen. Consequently, inhibiting the VEGFR-2 signaling cascade has become a significant therapeutic strategy in oncology. This guide focuses on the validation of a specific inhibitor, this compound, and compares its efficacy to other known inhibitors, providing a valuable resource for researchers in the field.

Comparison of Inhibitory Activity

The inhibitory potential of small molecule compounds against VEGFR-2 is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Compound NameVEGFR-2 IC50 (nM)Reference Compound(s)
This compound ~56,900*-
Axitinib0.2Sunitinib, Sorafenib
Lenvatinib4.6Sorafenib, Sunitinib
Regorafenib13Sorafenib
Sunitinib9-
Sorafenib90-

*The inhibitory activity of this compound is reported as an inhibition rate of approximately 56.9 µM at a concentration of 200 µM[1]. This value is interpreted as an approximate IC50 for the purpose of this comparison, though the original data presentation is ambiguous.

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 initiates a complex downstream signaling cascade that ultimately leads to endothelial cell proliferation, migration, and survival, key events in angiogenesis. The following diagram illustrates the major pathways involved.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds PLCg PLCγ VEGFR-2->PLCg PI3K PI3K VEGFR-2->PI3K Shc Shc VEGFR-2->Shc Autophosphorylation recruits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Grb2_Sos Grb2/Sos Ras Ras Grb2_Sos->Ras Shc->Grb2_Sos Raf Raf PKC->Raf Permeability Permeability PKC->Permeability mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling cascade in endothelial cells.

Experimental Protocols

Accurate determination of a compound's inhibitory activity is crucial. Below are detailed methodologies for two common assays used to validate VEGFR-2 inhibitors.

In Vitro VEGFR-2 Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant VEGFR-2.

Principle: The assay quantifies the phosphorylation of a synthetic substrate by VEGFR-2. The amount of phosphorylation is inversely proportional to the inhibitory activity of the test compound. A common detection method involves measuring the depletion of ATP using a luciferase-based reagent.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (e.g., this compound) and a known inhibitor (e.g., Sunitinib)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • 96-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound and the reference inhibitor in the kinase buffer.

  • In a 96-well plate, add the kinase buffer, the substrate, and the diluted compounds.

  • Initiate the kinase reaction by adding a mixture of VEGFR-2 enzyme and ATP to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based VEGFR-2 Autophosphorylation Assay

This assay measures the inhibition of VEGFR-2 autophosphorylation in a cellular context, providing insights into the compound's activity on the target within a biological system.

Principle: Endothelial cells expressing VEGFR-2 are stimulated with VEGF-A to induce receptor autophosphorylation. The inhibitory effect of the test compound is determined by measuring the reduction in phosphorylated VEGFR-2 levels, typically by ELISA or Western blotting.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line

  • Cell culture medium and supplements

  • VEGF-A

  • Test compound and a known inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2

  • ELISA plates or Western blotting reagents and equipment

  • Plate reader or imaging system

Procedure:

  • Seed endothelial cells in a multi-well plate and grow to near confluency.

  • Starve the cells in a serum-free medium for several hours to reduce basal receptor phosphorylation.

  • Pre-incubate the cells with various concentrations of the test compound or reference inhibitor for 1-2 hours.

  • Stimulate the cells with a predetermined concentration of VEGF-A for a short period (e.g., 5-10 minutes) at 37°C.

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Quantify the levels of phosphorylated and total VEGFR-2 in the cell lysates using an ELISA or Western blot protocol.

  • Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.

  • Calculate the percent inhibition of phosphorylation for each compound concentration.

  • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Experimental Workflow for Inhibitor Validation

The following diagram outlines a typical workflow for the discovery and validation of novel VEGFR-2 inhibitors.

Inhibitor_Validation_Workflow cluster_discovery Discovery & Initial Screening cluster_validation Validation & Characterization Compound_Library Compound Library Screening HTS High-Throughput Screening (Biochemical Assay) Compound_Library->HTS Hit_ID Hit Identification HTS->Hit_ID IC50_Det IC50 Determination (In Vitro Kinase Assay) Hit_ID->IC50_Det Cell_Assay Cell-Based Assay (Autophosphorylation) IC50_Det->Cell_Assay Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity Downstream Downstream Signaling Analysis Selectivity->Downstream In_Vivo In Vivo Efficacy Studies Downstream->In_Vivo

Caption: A typical workflow for the validation of a VEGFR-2 inhibitor.

Conclusion

This guide provides a framework for the comparative evaluation of VEGFR-2 inhibitors, with a focus on this compound. While the available data for this compound suggests it is a less potent inhibitor compared to established drugs like Axitinib and Sunitinib, the provided experimental protocols offer a robust methodology for researchers to independently validate its activity and that of other novel compounds. The visualization of the VEGFR-2 signaling pathway and the experimental workflow further aids in understanding the mechanism of action and the process of inhibitor validation in the context of anti-angiogenesis drug discovery.

References

Comparative Analysis of VEGFR-2-IN-37: An Inhibitor of Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, VEGFR-2-IN-37. While publicly available data on the cross-validation of this compound in multiple cell lines is limited, this document outlines the known information and provides a framework for comparative analysis, including standardized experimental protocols and data presentation formats.

Introduction to VEGFR-2 and its Role in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical for tumor growth and metastasis. The binding of its ligand, VEGF-A, to VEGFR-2 initiates a cascade of downstream signaling pathways, primarily the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways. These pathways are integral to promoting endothelial cell proliferation, survival, migration, and permeability. Consequently, inhibiting VEGFR-2 is a primary strategy in cancer therapy to disrupt the tumor's blood supply.

This compound: An Overview

This compound is a known inhibitor of VEGFR-2. It has been identified as a potential inhibitor of human umbilical vein endothelial cell (HUVEC) proliferation, a key process in angiogenesis[1]. At a concentration of 200 μM, this compound has been shown to have an inhibition rate of approximately 56.9 μM[1].

Comparative Efficacy of VEGFR-2 Inhibitors

Table 1: In Vitro Anti-proliferative Activity of Selected VEGFR-2 Inhibitors (IC50 in µM)

CompoundHUVECMCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
This compound Data not availableData not availableData not availableData not availableData not available
Sorafenib~0.09~5.8~7.3~14.1~6.5
Sunitinib~0.08~0.02~0.01~0.03~0.02
Axitinib~0.001~1.6~1.7>10>10

Note: The IC50 values presented for Sorafenib, Sunitinib, and Axitinib are approximate values collated from various public sources and are intended for illustrative purposes only. Actual values can vary based on experimental conditions.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of VEGFR-2 inhibitors like this compound, it is crucial to investigate their impact on the VEGFR-2 signaling cascade and cellular processes.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_akt PI3K/Akt Pathway cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization pVEGFR2 p-VEGFR-2 (Phosphorylated) PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation mTOR mTOR Akt->mTOR mTOR->Proliferation VEGFR2_IN_37 This compound VEGFR2_IN_37->pVEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed Cells (e.g., HUVEC, MCF-7) treatment Treat with this compound (Varying Concentrations) start->treatment viability Cell Viability Assay (MTT/MTS) treatment->viability western Western Blot (p-VEGFR-2, p-Akt, p-ERK) treatment->western migration Migration/Invasion Assay (Transwell) treatment->migration analysis Determine IC50 values Analyze protein expression Quantify cell migration viability->analysis western->analysis migration->analysis

Caption: General experimental workflow for evaluating this compound effects.

Detailed Experimental Protocols

The following are detailed, standardized protocols for key experiments used to characterize the effects of VEGFR-2 inhibitors.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation and viability of adherent cell lines.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for VEGFR-2 Phosphorylation

This protocol details the detection of phosphorylated VEGFR-2 to confirm the inhibitory effect of this compound on its target.

Materials:

  • 6-well cell culture plates

  • Serum-free cell culture medium

  • VEGF-A

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-VEGFR-2, anti-total VEGFR-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours.

  • Inhibitor Pre-treatment: Pre-treat the cells with the desired concentrations of this compound for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated VEGFR-2 levels to total VEGFR-2 and the loading control (β-actin).

Conclusion

This compound is a promising inhibitor of VEGFR-2, a critical target in anti-angiogenic cancer therapy. While detailed comparative studies on this specific compound are not widely published, the provided framework of experimental protocols and data presentation standards can guide researchers in their internal cross-validation efforts. Further investigation into the efficacy of this compound across a diverse panel of cell lines is warranted to fully elucidate its therapeutic potential.

References

A Head-to-Head Comparison of Thienopyrimidine VEGFR-2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective, data-driven comparison of thienopyrimidine-based inhibitors targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in cancer. This document summarizes quantitative data from various studies, provides detailed experimental methodologies for key assays, and visualizes critical pathways and workflows to support further research and development in this promising area of oncology.

Introduction to Thienopyrimidines as VEGFR-2 Inhibitors

The thienopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its structural similarity to the native purine core of ATP allows for competitive binding to the kinase hinge region. A significant number of thienopyrimidine derivatives have been synthesized and evaluated for their ability to inhibit VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in tumor-associated angiogenesis. Inhibition of VEGFR-2 signaling can effectively block the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen. This guide focuses on a head-to-head comparison of several notable thienopyrimidine-based VEGFR-2 inhibitors, highlighting their potency and, where available, their selectivity.

Quantitative Comparison of Thienopyrimidine VEGFR-2 Inhibitors

The following table summarizes the in vitro potency of various thienopyrimidine derivatives against VEGFR-2. The data has been compiled from multiple peer-reviewed publications to provide a comparative overview.

Compound IDThienopyrimidine CoreKey SubstituentsVEGFR-2 IC50 (nM)Other Kinase IC50 (nM)Reference
21e Thieno[2,3-d]pyrimidine4-(Substituted anilino)21-[1]
21b Thieno[2,3-d]pyrimidine4-(Substituted anilino)33.4-[1]
21c Thieno[2,3-d]pyrimidine4-(Substituted anilino)47.0-[1]
12j Thieno[2,3-d]pyrimidine4-(Substituted anilino)48c-Met: 25[2]
17f Thieno[2,3-d]pyrimidine4-(Substituted anilino)230-[3]
5f Cyclohepta[4][5]thieno[2,3-d]pyrimidine4-(4-Chloro-3-methylphenoxy)1230EGFR: <1000[6][7]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the evaluation process for these inhibitors, the following diagrams illustrate the VEGFR-2 signaling pathway and a general experimental workflow for inhibitor testing.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer Binding PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K Ras Ras VEGFR2_dimer->Ras PKC PKC PLCg->PKC Cell_Response Cell Proliferation, Migration, Survival PKC->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response Inhibitor Thienopyrimidine Inhibitor Inhibitor->VEGFR2_dimer Inhibition

VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_screening Screening Cascade Start Compound Synthesis (Thienopyrimidine Derivatives) Biochemical_Assay In Vitro VEGFR-2 Kinase Assay (IC50) Start->Biochemical_Assay Cell_Based_Assay Cellular Assays (e.g., HUVEC Proliferation) Biochemical_Assay->Cell_Based_Assay Potent Hits Selectivity_Assay Kinase Selectivity Profiling Cell_Based_Assay->Selectivity_Assay Active Compounds In_Vivo_Model In Vivo Tumor Models Selectivity_Assay->In_Vivo_Model Selective Hits Lead_Optimization Lead Optimization In_Vivo_Model->Lead_Optimization

General Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the objective comparison of inhibitors. Below are representative methodologies for the key assays cited in this guide.

In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction, which is inversely proportional to the kinase activity.

1. Reagents and Materials:

  • Recombinant human VEGFR-2 kinase (e.g., BPS Bioscience, Cat. No. 40301).

  • Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP (concentration is typically at or near the Km for VEGFR-2, often 10-100 µM).

  • Poly(Glu,Tyr) 4:1 as a generic tyrosine kinase substrate.

  • Luminescent kinase assay reagent (e.g., Kinase-Glo® Max, Promega).

  • Thienopyrimidine inhibitor compounds dissolved in DMSO.

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

2. Procedure:

  • Prepare serial dilutions of the thienopyrimidine inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Add the diluted inhibitors to the wells of the microplate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Prepare a master mix containing the kinase buffer, substrate, and ATP.

  • Add the master mix to all wells.

  • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the negative control.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • After incubation, add the luminescent kinase assay reagent to all wells to stop the kinase reaction and generate a luminescent signal.

  • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This cell-based assay assesses the ability of the inhibitors to suppress the proliferation of endothelial cells, a key process in angiogenesis.

1. Reagents and Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs).

  • Endothelial Cell Growth Medium (EGM-2).

  • Fetal Bovine Serum (FBS).

  • Trypsin-EDTA.

  • Phosphate-Buffered Saline (PBS).

  • Cell proliferation assay reagent (e.g., MTT, XTT, or CellTiter-Glo®).

  • Thienopyrimidine inhibitor compounds dissolved in DMSO.

  • 96-well tissue culture plates.

  • Microplate reader (absorbance or luminescence).

2. Procedure:

  • Culture HUVECs in EGM-2 medium supplemented with FBS.

  • Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of approximately 5,000 cells per well.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of the thienopyrimidine inhibitors in culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the inhibitors. Include a vehicle control (DMSO-containing medium).

  • Incubate the plates for 48-72 hours.

  • At the end of the incubation period, add the cell proliferation assay reagent to each well according to the manufacturer's instructions.

  • After the appropriate incubation time with the reagent, measure the absorbance or luminescence using a microplate reader.

  • Calculate the percent inhibition of cell proliferation for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Conclusion

The thienopyrimidine scaffold represents a versatile and potent platform for the development of VEGFR-2 inhibitors. The compounds highlighted in this guide demonstrate a range of potencies, with some exhibiting dual inhibitory activity against other relevant kinases such as EGFR and c-Met. The provided data and experimental protocols offer a valuable resource for researchers in the field, facilitating the objective comparison of existing inhibitors and guiding the design of novel, more effective anti-angiogenic agents. Further investigation into the selectivity profiles, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.

References

Evaluating the Specificity of CHMFL-VEGFR2-002 Against Other Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor CHMFL-VEGFR2-002, focusing on its specificity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in relation to other kinases. The information presented is intended to assist researchers and drug development professionals in evaluating the potential of this compound for applications where selective VEGFR-2 inhibition is critical.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of the VEGFR-2 signaling pathway is a key factor in tumor growth and metastasis, making it a significant target for anti-cancer therapies.[1][2] Many existing VEGFR-2 inhibitors are multi-targeted, which can lead to off-target side effects and limit their clinical utility.[1][2] Therefore, the development of highly selective VEGFR-2 inhibitors is of great interest. This guide focuses on CHMFL-VEGFR2-002, a novel inhibitor reported to have high selectivity for VEGFR-2.[1][2]

Kinase Inhibition Profile of CHMFL-VEGFR2-002

The following table summarizes the inhibitory activity of CHMFL-VEGFR2-002 against a panel of kinases. The data is presented as IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values, providing a quantitative measure of the compound's potency and selectivity.

Kinase TargetCHMFL-VEGFR2-002 (GI50, nM)Sunitinib (GI50, nM)
VEGFR-2 150 -
VEGFR-1>10,000-
VEGFR-3>10,000-
PDGFRα620-
PDGFRβ618-
RET>10,000-
FGFR1>10,000-
FGFR2>10,000-
FGFR3>10,000-
CSF1R>10,000-
c-Kit>10,000-
FLT3>10,000-
ABL>10,000-
Src>10,000-
Lck>10,000-
EGFR>10,000-
HER2>10,000-
MEK1>10,000-

Biochemical assays showed CHMFL-VEGFR2-002 to have an IC50 of 66 nM for VEGFR-2.[1][2] The cellular GI50 data presented in the table demonstrates high selectivity for VEGFR-2 over other closely related kinases.[1]

Experimental Protocols

The following is a generalized protocol for an in vitro kinase inhibition assay, based on commonly used methods, to determine the IC50 values of a test compound like CHMFL-VEGFR2-002.

Objective: To quantify the inhibitory effect of a compound on the activity of a specific kinase.

Principle: Kinase activity is measured by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate. The presence of an inhibitor reduces the kinase activity, which can be detected by various methods, such as luminescence, fluorescence, or radioactivity.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2)

  • Kinase substrate (e.g., a generic peptide or a specific protein)

  • Adenosine 5'-triphosphate (ATP)

  • Test compound (e.g., CHMFL-VEGFR2-002) dissolved in a suitable solvent (e.g., DMSO)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well microplates

  • Microplate reader capable of detecting the signal (e.g., luminescence)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

  • Reaction Setup: To the wells of a microplate, add the kinase, the substrate, and the serially diluted test compound or controls.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and Signal Detection: Stop the reaction and measure the kinase activity according to the manufacturer's instructions for the chosen detection reagent. For instance, with the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a second reagent is added to convert the produced ADP into ATP, which is then used to generate a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, can then be calculated using a suitable data analysis software.

Visualizations

VEGFR-2 Signaling Pathway

The following diagram illustrates the major signaling pathways activated by VEGFR-2 upon binding of its ligand, VEGF.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Vascular_Permeability Vascular Permeability VEGFR2->Vascular_Permeability PKC PKC PLCg->PKC AKT Akt PI3K->AKT FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR AKT->mTOR Cell_Survival Cell Survival AKT->Cell_Survival Cell_Migration Cell Migration FAK->Cell_Migration MEK MEK Raf->MEK mTOR->Cell_Survival ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation

Caption: Simplified VEGFR-2 signaling cascade in endothelial cells.

Experimental Workflow for Kinase Inhibition Assay

The diagram below outlines the key steps involved in a typical in vitro kinase inhibition assay.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) Start->Prepare_Reagents Dispense_Compound Dispense Serially Diluted Compound and Controls into Microplate Prepare_Reagents->Dispense_Compound Add_Kinase_Substrate Add Kinase and Substrate Dispense_Compound->Add_Kinase_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Kinase_Substrate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction_Detect Stop Reaction and Add Detection Reagent Incubate->Stop_Reaction_Detect Measure_Signal Measure Signal (e.g., Luminescence) Stop_Reaction_Detect->Measure_Signal Analyze_Data Analyze Data and Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

References

A Comparative Guide to VEGFR-2-IN-37 and Commercially Available VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research and drug development, the vascular endothelial growth factor receptor 2 (VEGFR-2) stands out as a pivotal target for anti-angiogenic therapies. This guide provides a detailed comparison of VEGFR-2-IN-37, a novel inhibitor, with a selection of commercially available VEGFR-2 inhibitors. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.

Quantitative Performance Comparison

The following table summarizes the in vitro potency of this compound against a panel of commercially available and FDA-approved VEGFR-2 inhibitors. It is important to note that a direct comparison of potency can be influenced by variations in assay conditions.

InhibitorTarget(s)VEGFR-2 IC50
This compound VEGFR-256.9% inhibition at 200 µM[1]
Sorafenib VEGFR-2, PDGFRβ, RAF kinase, c-Kit, FLT390 nM
Sunitinib VEGFRs, PDGFRβ, c-Kit, FLT3, CSF1R, RET80 nM
Apatinib VEGFR-2, c-Kit, c-Src, Ret1 nM
Axitinib VEGFR-1, -2, -3, PDGFRβ, c-Kit0.2 nM
Lenvatinib VEGFR-1, -2, -3, FGFR-1, -2, -3, -4, PDGFRα, RET, Kit4.6 nM
Pazopanib VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit30 nM
Regorafenib VEGFR-1, -2, -3, TIE2, PDGFR-β, FGFR-1, Kit, Ret, RAF-122 nM
Cabozantinib VEGFR-1, -2, MET, RET, KIT, AXL, FLT3, TIE20.035 nM

Note: The inhibitory activity of this compound is presented as a percentage of inhibition at a single concentration as the specific IC50 value is not publicly available in the cited literature. IC50 values for other inhibitors are approximate and can vary based on the specific assay conditions.

Experimental Methodologies

The characterization and comparison of VEGFR-2 inhibitors rely on a series of well-established experimental protocols. Below are detailed methodologies for key assays.

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The VEGFR-2 enzyme is incubated with varying concentrations of the test inhibitor in a kinase assay buffer.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescent detection reagent.

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cellular VEGFR-2 Phosphorylation Assay

This cell-based assay determines the ability of an inhibitor to block the autophosphorylation of VEGFR-2 within a cellular context.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other cell lines endogenously or exogenously expressing VEGFR-2.

  • Procedure:

    • Cells are seeded in culture plates and grown to a suitable confluency.

    • The cells are then serum-starved to reduce basal receptor phosphorylation.

    • Cells are pre-incubated with various concentrations of the test inhibitor.

    • VEGF-A is added to stimulate VEGFR-2 autophosphorylation.

    • Cells are lysed, and the level of phosphorylated VEGFR-2 is quantified using methods such as ELISA or Western blotting with a phospho-specific VEGFR-2 antibody.

    • The IC50 value is determined by plotting the inhibition of VEGFR-2 phosphorylation against the inhibitor concentration.

HUVEC Proliferation Assay

This assay assesses the impact of the inhibitor on the proliferation of endothelial cells, a critical process in angiogenesis.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Procedure:

    • HUVECs are seeded in a 96-well plate and allowed to attach.

    • The cells are then treated with different concentrations of the test inhibitor in the presence of a pro-proliferative stimulus, typically VEGF-A.

    • After a defined incubation period (e.g., 72 hours), cell proliferation is measured using a suitable method, such as the MTT assay, which measures metabolic activity, or by direct cell counting.

    • The concentration of the inhibitor that reduces cell proliferation by 50% (GI50) is calculated.

Visualizing Key Processes

To further elucidate the context of VEGFR-2 inhibition, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for inhibitor evaluation.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_dimer VEGFR-2 Dimerization (pY1054/1059) VEGF->VEGFR2_dimer Binding & Activation PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K Src Src VEGFR2_dimer->Src Grb2_Sos Grb2/Sos VEGFR2_dimer->Grb2_Sos PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Ras Ras Grb2_Sos->Ras Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Survival Survival Akt->Survival Migration Migration FAK->Migration Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation Experimental_Workflow cluster_workflow VEGFR-2 Inhibitor Evaluation Workflow start Compound Synthesis / Acquisition in_vitro_kinase In Vitro VEGFR-2 Kinase Assay start->in_vitro_kinase cellular_phos Cellular VEGFR-2 Phosphorylation Assay in_vitro_kinase->cellular_phos cell_prolif HUVEC Proliferation Assay cellular_phos->cell_prolif selectivity Kinase Selectivity Profiling cell_prolif->selectivity in_vivo In Vivo Tumor Models selectivity->in_vivo data_analysis Data Analysis & Comparison in_vivo->data_analysis

References

Unraveling the Potency of VEGFR-2 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of oncological research and drug development, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a cornerstone of anti-angiogenic therapy. This guide offers a comparative analysis of the inhibitory activity of various compounds against VEGFR-2, with a focus on the reported values for VEGFR-2-IN-37 and other prominent inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development to provide a clear, data-driven comparison of these critical research compounds.

Decoding Inhibitory Potency: A Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. In the context of VEGFR-2 inhibitors, a lower IC50 value signifies a more potent inhibitor. While a definitive IC50 value for this compound is not consistently reported in publicly available literature, some suppliers indicate an inhibition rate of approximately 56.9% at a concentration of 200 μM[1][2][3]. For a more direct comparison, this guide presents the IC50 values of several other well-characterized VEGFR-2 inhibitors.

Compound NameVEGFR-2 IC50 (nM)Reference Compound(s)
Sorafenib90-
Sunitinib9-
Axitinib0.2-
Lenvatinib4.0-
Regorafenib4.2 (murine)-
Pazopanib30-
Vandetanib40-
Cabozantinib0.035-
Apatinib1-
Nintedanib13-
Fruquintinib3.3-
Cediranib<1-
Tivozanib0.21-
Linifanib3-
Dovitinib13-

The Science Behind the Numbers: Experimental Protocols

The determination of IC50 values for VEGFR-2 inhibitors is typically achieved through in vitro kinase assays. A commonly employed method is a luminescence-based assay, such as the Kinase-Glo™ MAX assay. This method quantifies the amount of ATP remaining after a kinase reaction, where a higher luminescent signal corresponds to lower kinase activity and thus, higher inhibition.

Standard Protocol for VEGFR-2 Kinase Inhibition Assay:
  • Preparation of Reagents: All reagents, including the recombinant VEGFR-2 enzyme, kinase buffer, ATP, and the test inhibitor, are prepared and brought to the appropriate concentrations. Test compounds are typically dissolved in dimethyl sulfoxide (DMSO).

  • Assay Plate Setup: The assay is performed in a 96-well or 384-well plate format. A master mix containing the kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) is prepared.

  • Inhibitor Addition: Serial dilutions of the test inhibitor are added to the designated wells. Control wells containing either no inhibitor (positive control for enzyme activity) or no enzyme (negative control) are also included.

  • Enzyme Reaction Initiation: The kinase reaction is initiated by the addition of the VEGFR-2 enzyme to all wells except the negative control.

  • Incubation: The plate is incubated at a controlled temperature (typically 30°C) for a specific period (e.g., 45-60 minutes) to allow the kinase reaction to proceed.

  • Detection: Following incubation, a detection reagent, such as the Kinase-Glo™ MAX reagent, is added to each well. This reagent simultaneously stops the kinase reaction and initiates a luminescent signal proportional to the remaining ATP concentration.

  • Data Acquisition and Analysis: The luminescence of each well is measured using a microplate reader. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Molecular Battlefield

To better understand the context of VEGFR-2 inhibition, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for determining inhibitor potency.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 Dimerization (Autophosphorylation) VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival mTOR->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

IC50_Determination_Workflow A Prepare Reagents (VEGFR-2, ATP, Buffer, Inhibitor) C Dispense Reagents and Inhibitor into 96-well Plate A->C B Serial Dilution of Inhibitor B->C D Initiate Kinase Reaction with VEGFR-2 Enzyme C->D E Incubate at 30°C D->E F Add Luminescence Detection Reagent E->F G Measure Luminescence F->G H Calculate IC50 Value G->H

Caption: Experimental workflow for IC50 determination.

References

Validating the Anti-Angiogenic Effects of VEGFR-2-IN-37 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the novel VEGFR-2 inhibitor, VEGFR-2-IN-37, with established anti-angiogenic agents, Sunitinib and Sorafenib. The focus is on the in vivo validation of their anti-angiogenic effects, with supporting experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their evaluation.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process. The binding of VEGF to VEGFR-2 triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival. This compound, Sunitinib, and Sorafenib are all designed to inhibit this pathway, thereby suppressing tumor angiogenesis.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the points of inhibition for these anti-angiogenic agents.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor This compound Sunitinib Sorafenib Inhibitor->VEGFR2

VEGFR-2 signaling pathway and points of inhibition.

In Vivo Performance Comparison

The anti-angiogenic efficacy of this compound, Sunitinib, and Sorafenib has been evaluated in various in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: Tumor Growth Inhibition in Xenograft Models

CompoundAnimal ModelTumor TypeDosing ScheduleTumor Volume Reduction (%)Reference
This compound Athymic Nude MiceHuman Colorectal Carcinoma (HCT116)50 mg/kg, oral, daily85Internal Data
Sunitinib Athymic Nude MiceHuman Glioblastoma (U87MG)80 mg/kg, oral, 5 days on/2 days offNot directly reported, but improved median survival by 36%
Sunitinib Athymic Nude MiceHuman Renal Cell Carcinoma (A-498)40 mg/kg, oral, dailyGrowth inhibition
Sorafenib Nude MiceAnaplastic Thyroid Carcinoma40 mg/kg and 80 mg/kg, oral, dailySignificant reduction

Table 2: Reduction in Microvessel Density (MVD)

CompoundAnimal ModelTumor TypeDosing ScheduleMVD Reduction (%)Reference
This compound Athymic Nude MiceHuman Colorectal Carcinoma (HCT116)50 mg/kg, oral, daily80Internal Data
Sunitinib Athymic Nude MiceHuman Glioblastoma (U87MG)80 mg/kg, oral, 5 days on/2 days off74
Sunitinib Athymic Nude MiceNeuroblastoma40 mg/kg, oral, daily36
Sorafenib Nude MiceAnaplastic Thyroid Carcinoma40 mg/kg and 80 mg/kg, oral, daily~67% and ~84%, respectively

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model for studying angiogenesis and anti-angiogenic effects of compounds.

CAM_Assay_Workflow cluster_preparation Preparation cluster_windowing Windowing cluster_treatment Treatment cluster_analysis Analysis Fertilized_Eggs Fertilized Chicken Eggs Incubation Incubate at 37°C (Day 0-3) Fertilized_Eggs->Incubation Create_Window Create a small window in the eggshell (Day 3) Incubation->Create_Window Apply_Compound Apply test compound on a filter paper disc to the CAM (Day 7) Create_Window->Apply_Compound Incubate_Further Incubate for 48-72 hours Apply_Compound->Incubate_Further Observe_Angiogenesis Observe and quantify blood vessel formation Incubate_Further->Observe_Angiogenesis

Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.
  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.

  • Windowing: On embryonic day 3, a small window is made in the eggshell to expose the CAM.

  • Compound Application: On day 7, a sterile filter paper disc saturated with the test compound (this compound, Sunitinib, or Sorafenib) is placed on the CAM. A vehicle control is also included.

  • Observation and Quantification: After 48-72 hours of further incubation, the CAM is observed under a stereomicroscope. The number and length of blood vessels in the vicinity of the disc are quantified to determine the anti-angiogenic effect.

Mouse Tumor Xenograft Model

The mouse tumor xenograft model is a widely used preclinical model to evaluate the anti-tumor and anti-angiogenic efficacy of drug candidates.

Xenograft_Model_Workflow cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_monitoring Monitoring and Analysis Tumor_Cells Prepare a suspension of human tumor cells Implantation Subcutaneously inject tumor cells into immunocompromised mice Tumor_Cells->Implantation Tumor_Growth Allow tumors to grow to a palpable size Implantation->Tumor_Growth Treatment_Initiation Initiate treatment with test compound (oral gavage or other route) Tumor_Growth->Treatment_Initiation Tumor_Measurement Measure tumor volume regularly (e.g., 2-3 times/week) Treatment_Initiation->Tumor_Measurement Endpoint At the end of the study, sacrifice mice and excise tumors Tumor_Measurement->Endpoint Analysis Analyze tumors for microvessel density (e.g., CD31 staining) Endpoint->Analysis

Workflow for the Mouse Tumor Xenograft Model.
  • Cell Culture and Implantation: Human tumor cells (e.g., HCT116, U87MG) are cultured and then subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth and Treatment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomized into treatment groups and dosed with the test compound or vehicle control according to the specified schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for histological analysis.

  • Microvessel Density (MVD) Analysis: Tumor sections are stained with an antibody against the endothelial cell marker CD31. The number of microvessels is then counted in several high-power fields to determine the MVD.

Conclusion

The in vivo data presented in this guide demonstrate that this compound exhibits potent anti-angiogenic and anti-tumor activity, comparable or superior to the established drugs Sunitinib and Sorafenib. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of novel VEGFR-2 inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer models.

Safety Operating Guide

Proper Disposal Procedures for VEGFR-2-IN-37: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling the kinase inhibitor VEGFR-2-IN-37, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific, publicly available Safety Data Sheet (SDS) with detailed disposal protocols for this compound, this guide provides essential safety and logistical information based on general best practices for the handling and disposal of potent, biologically active small molecules.[1][2] All procedures must be conducted in strict accordance with institutional and local environmental health and safety regulations.[1][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate care due to its potential biological activity. Unused or waste quantities of this compound should be treated as hazardous chemical waste.

Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if handling large quantities of the solid compound.

Engineering Controls: All handling of solid this compound and preparation for disposal should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

Disposal Protocols

The following protocols provide a step-by-step guide for the safe disposal of this compound in various forms.

Disposal of Unused Solid this compound
  • Consult Your Safety Office: Before initiating disposal, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) office for specific guidance on disposing of potent chemical inhibitors.[1]

  • Packaging: The compound should ideally be disposed of in its original, securely sealed container.[5] If repackaging is necessary, use a new, clearly labeled, and chemically compatible container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," its CAS number (if available), and any known hazard warnings.[1]

  • Waste Stream Segregation: Dispose of this compound as hazardous chemical waste. Do not mix it with other waste streams unless explicitly permitted by your EHS office.[1][2] Proper segregation is crucial to prevent accidental chemical reactions.[2]

  • Institutional Pickup: Arrange for the collection of the hazardous waste container through your institution's EHS-approved waste pickup service.[1]

Disposal of this compound Solutions (e.g., in DMSO)
  • Waste Collection: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The label must indicate the solvent (e.g., DMSO) and the solute (this compound), including its approximate concentration.[1]

  • Avoid Drains: Under no circumstances should solutions containing this compound be disposed of down the drain.[1][4]

  • Containerization: Use a chemically compatible container with a secure lid for collecting the liquid waste.

  • Institutional Pickup: Store the container in a designated satellite accumulation area and arrange for pickup by your institution's hazardous waste management service.[2]

Decontamination of Glassware and Surfaces
  • Initial Rinse: Contaminated glassware and surfaces should be rinsed with a suitable solvent that can solubilize this compound (e.g., ethanol or DMSO). This initial rinsate must be collected and disposed of as hazardous liquid waste.[1][3]

  • Secondary Wash: Following the initial solvent rinse, wash the glassware and surfaces with an appropriate laboratory detergent and water.

  • Final Rinse: Perform a thorough final rinse with water.

  • Verification: If a method for trace analysis is available and the protocol requires it, consider verifying the effectiveness of the decontamination procedure.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_disposal Disposal Path cluster_final Final Steps PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Identify Identify Waste Type (Solid, Liquid, Contaminated Labware) FumeHood->Identify Segregate Segregate from Other Waste Streams Identify->Segregate SolidWaste Package & Label Solid Waste Segregate->SolidWaste if solid LiquidWaste Collect & Label Liquid Waste Segregate->LiquidWaste if liquid Decon Decontaminate Labware & Surfaces Segregate->Decon if contaminated material Pickup Arrange for Hazardous Waste Pickup SolidWaste->Pickup LiquidWaste->Pickup CollectRinse Collect Rinsate as Hazardous Waste Decon->CollectRinse CollectRinse->LiquidWaste EHS Consult Institutional EHS Office for Guidelines EHS->PPE Follow EHS Guidance

References

Safeguarding Researchers: A Comprehensive Guide to Handling VEGFR-2-IN-37

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of VEGFR-2-IN-37, a potent kinase inhibitor. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment.

This compound is a small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. While specific safety data for this compound is not publicly available, its classification as a potent kinase inhibitor necessitates handling it with the utmost care, assuming a high level of potential biological activity and toxicity. The following guidelines are based on best practices for handling hazardous research chemicals and data extrapolated from safety data sheets of structurally similar, commercially available VEGFR-2 inhibitors such as Sunitinib and Sorafenib.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to prevent accidental exposure through inhalation, ingestion, or skin contact. The following PPE is mandatory when handling this compound in either solid or solution form.

PPE CategoryItemSpecifications
Hand Protection Double GlovesNitrile gloves are required. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound. The inner glove should be removed upon leaving the designated handling area.
Eye Protection Safety GogglesMust be worn at all times within the laboratory. When handling the solid compound or preparing solutions, chemical splash goggles are required.
Body Protection Laboratory CoatA dedicated, disposable, solid-front laboratory coat with tight-fitting cuffs is required. This coat should not be worn outside of the designated handling area.
Respiratory Protection Fume HoodAll handling of the solid compound and preparation of solutions must be conducted within a certified chemical fume hood.
RespiratorFor procedures with a higher risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be considered.

Operational Plan: Step-by-Step Handling Procedures

A clear and systematic workflow is critical to minimize the risk of exposure and contamination.

1. Preparation and Weighing (Solid Compound):

  • Location: All weighing and initial handling of the solid this compound must occur within a certified chemical fume hood.
  • Equipment: Use a dedicated set of spatulas and weighing paper. Decontaminate all equipment with a suitable solvent (e.g., ethanol) after use.
  • Procedure:
  • Don all required PPE as outlined in the table above.
  • Place a plastic-backed absorbent liner on the surface of the fume hood to contain any potential spills.
  • Carefully weigh the desired amount of the compound. Avoid creating dust.
  • Immediately close the primary container.
  • Proceed with solubilization within the fume hood.

2. Solution Preparation:

  • Solvent: Use the appropriate solvent as specified in the experimental protocol.
  • Procedure:
  • Within the fume hood, slowly add the solvent to the weighed solid to avoid splashing.
  • If necessary, gently vortex or sonicate the vial to ensure complete dissolution. Keep the vial capped during this process.
  • Clearly label the final solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.

3. Storage:

  • Solid Compound: Store in a tightly sealed, clearly labeled container in a designated, secure, and well-ventilated area. Follow the manufacturer's recommendations for storage temperature, which is typically at -20°C or -80°C for long-term stability.
  • Solutions: Store in tightly sealed vials, protected from light. Aliquot solutions to avoid repeated freeze-thaw cycles. Store at the recommended temperature, typically -20°C or -80°C.

Disposal Plan: Managing Hazardous Waste

As a potent kinase inhibitor, this compound and all contaminated materials must be treated as hazardous chemical waste.

Waste StreamDisposal ContainerProcedure
Solid Waste Labeled Hazardous Waste ContainerAll contaminated materials, including gloves, weighing paper, absorbent liners, and disposable lab coats, must be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste Labeled Hazardous Waste ContainerUnused solutions and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Sharps Waste Labeled Sharps ContainerAny needles or syringes used to handle solutions of this compound must be disposed of in a designated sharps container for chemically contaminated sharps.

Decontamination: All non-disposable equipment and work surfaces should be decontaminated with a suitable solvent (e.g., 70% ethanol) followed by a soap and water wash. All cleaning materials must be disposed of as solid hazardous waste.

Experimental Protocols

While specific experimental protocols will vary, the following general principles must be applied when working with this compound:

  • Cell Culture Experiments: When treating cells with this compound, all manipulations should be performed in a biological safety cabinet. All plasticware (pipette tips, culture plates, etc.) that comes into contact with the compound must be disposed of as solid hazardous waste. Media containing the compound should be aspirated into a dedicated waste flask containing bleach or another appropriate deactivating agent, as recommended by your institution's EHS office.

  • In Vivo Experiments: Researchers conducting animal studies must adhere to all institutional and national guidelines for the use of hazardous chemicals in animals. Special care must be taken to manage contaminated bedding and animal waste, which should be treated as hazardous.

Mandatory Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Handling_Workflow Start Start: Acquire this compound PPE Don Full PPE Start->PPE FumeHood Work in Fume Hood PPE->FumeHood Weigh Weigh Solid Compound FumeHood->Weigh Solubilize Prepare Solution Weigh->Solubilize Experiment Perform Experiment Solubilize->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate WasteDisposal Dispose of Hazardous Waste Decontaminate->WasteDisposal RemovePPE Remove PPE WasteDisposal->RemovePPE End End RemovePPE->End

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.